Product packaging for Dysprosium chloride(Cat. No.:CAS No. 10025-74-8)

Dysprosium chloride

Cat. No.: B155960
CAS No.: 10025-74-8
M. Wt: 268.85 g/mol
InChI Key: BOXVSFHSLKQLNZ-UHFFFAOYSA-K
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Description

Significance of Lanthanide Halides in Advanced Materials Research

Lanthanide halides, a class of chemical compounds formed between lanthanide elements and halogens, are pivotal in the advancement of modern science and technology. nih.gov Their unique electronic, magnetic, and optical properties, stemming from the progressive filling of the 4f orbitals, make them indispensable in a variety of high-tech applications. nih.gov These materials are crucial in the development of electronics, catalysts, and renewable energy technologies. nih.gov

The ionic nature and crystal structure of lanthanide halides contribute to their diverse applications. rsc.org However, these same properties can also present challenges, such as brittleness and sensitivity to moisture, which are active areas of research to overcome for the production of larger, more robust single crystals for applications like gamma-ray spectroscopy. rsc.org

Overview of Dysprosium Chloride as a Model Lanthanide System

This compound serves as a significant model system for studying the fundamental properties of lanthanide compounds. Its paramagnetic nature, arising from the unpaired f-electrons of the dysprosium ion, makes it a subject of intense research in magnetism. swansea.ac.uk The study of dysprosium-based single-molecule magnets (SMMs) has seen a significant resurgence, with a focus on understanding and controlling the magnetic relaxation dynamics. rsc.orgsigmaaldrich.com

As a moderately strong Lewis acid, DyCl₃ is also a valuable precursor in the synthesis of other dysprosium compounds and materials. wikipedia.org Its reactions are often studied to understand the coordination chemistry of lanthanides, which is essential for designing new materials with specific properties. youtube.com

Scope of Current Academic Research on this compound

Current academic research on this compound is vibrant and multifaceted, with a strong emphasis on its magnetic properties and applications in materials science. A major area of investigation is the development of high-performance single-molecule magnets (SMMs). swansea.ac.ukrsc.org Researchers are exploring synthetic strategies to create dysprosium complexes with high magnetic anisotropy and blocking temperatures, with some success in creating SMMs that function above liquid nitrogen temperatures. samaterials.com This involves the targeted design of the crystal field around the dysprosium ion to control its magnetic behavior. swansea.ac.uksamaterials.com

Another significant research direction is the use of this compound in catalysis. researchgate.net Studies are exploring its potential in various organic reactions, leveraging its Lewis acidity. researchgate.net Furthermore, research into dysprosium-doped materials for optoelectronic applications, such as phosphors for white LEDs and laser materials, continues to be an active field. researchgate.netissuu.com The synthesis of dysprosium-based nanoparticles and metal-organic frameworks (MOFs) from this compound for applications in nanotechnology and sensing is also a growing area of interest. nih.govyoutube.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl3Dy B155960 Dysprosium chloride CAS No. 10025-74-8

Properties

IUPAC Name

trichlorodysprosium
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InChI

InChI=1S/3ClH.Dy/h3*1H;/q;;;+3/p-3
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InChI Key

BOXVSFHSLKQLNZ-UHFFFAOYSA-K
Source PubChem
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Canonical SMILES

Cl[Dy](Cl)Cl
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Molecular Formula

DyCl3, Cl3Dy
Record name dysprosium(III) chloride
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Molecular Weight

268.85 g/mol
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Physical Description

Shiny yellow crystals; [Merck Index]
Record name Dysprosium chloride
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CAS No.

10025-74-8
Record name Dysprosium chloride
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Record name Dysprosium chloride (DyCl3)
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Synthetic Methodologies for Dysprosium Chloride and Its Derivatives

Anhydrous Dysprosium(III) Chloride Synthesis

The preparation of anhydrous dysprosium(III) chloride (DyCl₃) is critical for its use in the production of dysprosium metal and in various applications in materials science. The primary challenge in its synthesis is the removal of water, as simple heating of the hydrated form leads to the formation of stable dysprosium oxychloride (DyOCl). wikipedia.orgmst.edu

High-Temperature Reaction Pathways

A prevalent and effective method for synthesizing anhydrous DyCl₃ is the "ammonium chloride route". wikipedia.org This process can start with either dysprosium(III) oxide (Dy₂O₃) or the hydrated chloride (DyCl₃·6H₂O). wikipedia.org The initial reactant is heated with a significant excess of ammonium (B1175870) chloride (NH₄Cl), leading to the formation of the intermediate pentachloro complex, (NH₄)₂[DyCl₅]. wikipedia.org Subsequent thermal decomposition of this complex at elevated temperatures (350-550°C) in a vacuum or under an inert atmosphere yields anhydrous DyCl₃. wikipedia.orgresearchgate.net The decomposition proceeds through an intermediate, (NH₄)[Dy₂Cl₇], before the final product is obtained. wikipedia.org

The key reactions in the ammonium chloride route are:

10 NH₄Cl + Dy₂O₃ → 2 (NH₄)₂[DyCl₅] + 6 NH₃ + 3 H₂O wikipedia.org

(NH₄)₂[DyCl₅] → 2 NH₄Cl + DyCl₃ wikipedia.org

An alternative high-temperature method involves the direct reaction of dysprosium metal with dry hydrogen chloride (HCl) gas. chemeurope.com The resulting anhydrous chloride is often purified by sublimation at high temperatures under a high vacuum to remove any non-volatile impurities. chemeurope.com

Table 1: Comparison of High-Temperature Synthesis Methods for Anhydrous DyCl₃

MethodStarting MaterialsKey ReagentsTemperature Range (°C)Key Features
Ammonium Chloride Route Dy₂O₃ or DyCl₃·6H₂ONH₄Cl250–550Forms stable intermediate (NH₄)₂[DyCl₅]; suitable for industrial scale. wikipedia.org
Direct Chlorination Dy metalHCl gasHigh TemperatureYields high-purity product, often followed by sublimation.

Chemical Vapor Transport Routes (e.g., via DyAl₃Cl₁₂ complex)

Chemical vapor transport (CVT) is a sophisticated technique for growing high-purity single crystals of anhydrous materials. In this method, a non-volatile solid reacts with a gaseous transport agent to form a volatile species. This gaseous complex then migrates along a temperature gradient in a sealed ampoule and decomposes at a different temperature zone to deposit crystals of the pure solid.

For dysprosium(III) chloride, a known CVT method utilizes aluminum chloride (AlCl₃) as the transport agent. dokumen.pubdokumen.pub In this process, DyCl₃ is volatilized through the formation of a gaseous hetero-metallic complex, likely DyAl₃Cl₁₂, at a high temperature (e.g., 400°C). dokumen.pubdokumen.pub The complex then decomposes at a lower temperature (e.g., 250°C), resulting in the deposition of pure DyCl₃ crystals. dokumen.pubdokumen.pub This method allows for excellent control over crystallinity and purity.

Dysprosium(II) Chloride Synthesis

Dysprosium(II) chloride (DyCl₂), or dysprosium dichloride, is a reduced form of the compound where dysprosium exhibits a +2 oxidation state. wikipedia.org It is a glossy, black solid that is sensitive to air and moisture. wikipedia.org

Reductive Synthesis from Dysprosium(III) Chloride

The primary method for preparing dysprosium(II) chloride is the reduction of dysprosium(III) chloride. wikipedia.org This is achieved by reacting molten DyCl₃ with an excess of metallic dysprosium in a high-temperature environment. wikipedia.org The reaction is typically carried out in a crucible made of a refractory metal such as tantalum or molybdenum to prevent the formation of alloys with the highly reactive dysprosium metal. wikipedia.org

The synthesis reaction is a comproportionation:

2 DyCl₃ + Dy → 3 DyCl₂

After the reaction, the mixture is rapidly quenched to obtain the solid DyCl₂. wikipedia.org

Synthesis of Hydrated Dysprosium(III) Chloride Complexes

Hydrated dysprosium(III) chloride, most commonly the hexahydrate (DyCl₃·6H₂O), is the standard, commercially available form of the salt. sigmaaldrich.com It is a white to yellow crystalline solid that readily absorbs moisture from the air. wikipedia.org

The synthesis of DyCl₃·6H₂O is straightforward and involves the reaction of dysprosium(III) oxide with aqueous hydrochloric acid. wikipedia.orgmst.edu The resulting solution is then carefully evaporated to crystallize the hexahydrate. It is important to note that heating the hexahydrate directly in an attempt to produce the anhydrous form is ineffective and results in the formation of dysprosium oxychloride (DyOCl). wikipedia.orgmst.edupnnl.gov

More complex hydrated species can also be synthesized. For instance, a two-dimensional coordination polymer, [Dy(Hm-dobdc)(H₂O)₂]·H₂O, was prepared via a hydrothermal reaction of Dy(NO₃)₃·6H₂O with 4,6-dioxido-1,3-benzenedicarboxylate (H₄m-dobdc) in water at 140°C. frontiersin.org This demonstrates the use of hydrated chloride precursors in the synthesis of advanced materials.

Advanced Synthetic Strategies for Dysprosium Chloride-Based Materials

Modern synthetic chemistry has expanded the scope of this compound applications beyond its simple salt forms. Advanced strategies focus on creating complex architectures with specific magnetic or luminescent properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): this compound serves as a key building block for constructing coordination polymers and MOFs. These materials incorporate organic ligands to link metal centers into extended networks. For example, heterodinuclear complexes, such as a dysprosium(III)–iron(III) species, have been synthesized, forming one-dimensional chains linked by cyanide bridges. mdpi.com These materials are of interest for their potential as single-molecule magnets (SMMs) and photoluminescent materials. sigmaaldrich.commdpi.com

Mechanochemical Synthesis: This solvent-free approach has been explored as a green chemistry alternative for producing dysprosium compounds. Mechanochemical methods can reduce reaction times and, in some cases, lead to products with high purity.

Solvent-Assisted Recrystallization: To achieve higher purity levels in hydrated this compound, solvent-assisted recrystallization techniques have been developed. Using solvent mixtures, such as acetonitrile-methanol, can significantly reduce the levels of ionic impurities compared to traditional aqueous recrystallization methods.

Hydrothermal and Solvothermal Methods for Metal-Organic Frameworks (MOFs)

Hydrothermal and solvothermal syntheses are prevalent techniques for the crystallization of metal-organic frameworks (MOFs), which are porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.netresearchgate.netwikipedia.org These methods involve heating reactants in a sealed vessel, with water as the solvent in hydrothermal synthesis and an organic solvent in solvothermal synthesis. researchgate.netwikipedia.org The elevated temperature and pressure facilitate the dissolution of precursors and promote the growth of crystalline MOF structures. researchgate.net

The choice of solvent is a critical parameter that can dictate the final architecture of the MOF. For instance, a judicious selection of solvents in a high-throughput solvothermal process can lead to the formation of entirely different MOF structures from the same precursors. wikipedia.org In the context of dysprosium-based MOFs, these methods are employed to create materials with specific functionalities. For example, a dysprosium(III)-L-tartrate MOF, synthesized solvothermally, was noted for its potential as an electron spin filtering material at room temperature. researchgate.net Another study detailed the solvothermal synthesis of two isostructural lanthanide-MOFs, including a dysprosium variant, using a flexible polycarboxylic acid ligand. These frameworks exhibited unique 2D networks and the dysprosium-based MOF displayed field-induced slow magnetic relaxation.

Recent research has also focused on the practical applications of Dy-MOFs. A dysprosium-metal organic framework was synthesized and integrated with nanofibers via electrospinning to create a material for the efficient capture of exosomes from bodily fluids, which has significant potential for liquid biopsy and disease diagnosis.

Table 1: Examples of Dysprosium-Based MOF Synthesis

MOF SystemSynthesis MethodKey Finding/ApplicationReference
Dy(III) and L-tartrateSolvothermalExhibits electron spin filtering properties at room temperature. researchgate.net
[Dy₂(H₃L)₂(DMF)]nSolvothermalShows field-induced slow magnetic relaxation.
Dy-MOF NanofiberNot specified, then electrospinningEfficient capture of exosomes for liquid biopsy.

Room-Temperature Slow Evaporation Techniques for Semi-Organic Complex Crystals

The slow evaporation technique is a straightforward and cost-effective method for growing single crystals from a solution at ambient temperatures. This method involves dissolving the desired compounds in a suitable solvent and allowing the solvent to evaporate slowly over a period of time. As the solvent evaporates, the solution becomes supersaturated, leading to the nucleation and subsequent growth of crystals. This technique is widely used for the synthesis of various organic and semi-organic nonlinear optical (NLO) crystals.

While specific examples of this compound-based semi-organic complex crystals grown via this method are not extensively detailed in the provided search results, the technique is broadly applicable. For instance, semi-organic NLO crystals such as diphenylguanidinium perchlorate (B79767) and bis(4-acetylanilinium) tetrachloridozincate have been successfully grown using the slow evaporation method. The process typically involves dissolving the synthesized material in a solvent like methanol (B129727) or an aqueous solution and leaving it undisturbed at room temperature for several days or weeks to yield high-quality single crystals. The stability and optical properties of the resulting crystals are then characterized to assess their suitability for various applications.

Electrodeposition from Organic and Molten Salt Electrolytes

Electrodeposition is a critical process for producing metallic dysprosium and its alloys. Due to the highly negative reduction potential of dysprosium (around -2.3 V), this process cannot be performed in aqueous electrolytes and instead requires non-aqueous media like molten salts or specific organic electrolytes.

Molten Salt Electrolytes

The traditional and industrial method for producing dysprosium metal involves the electrolysis of a molten mixture of DyCl₃ in a eutectic of lithium chloride (LiCl) and potassium chloride (KCl). This high-temperature process (typically above 500 °C, and often at temperatures like 773 K or 973 K) allows for the reduction of Dy(III) ions to metallic dysprosium. Studies have investigated the electrochemical behavior of DyCl₃ in these melts, showing that the reduction of Dy(III) on an inert tungsten electrode occurs in two steps to form metallic dysprosium. When a reactive electrode like magnesium is used, the process can be tailored to form Mg-Dy alloys, such as the Mg₃Dy phase. The joint electroreduction of this compound and other compounds, like potassium hexafluorosilicate (B96646) (K₂SiF₆), can also be performed in molten salts to synthesize dysprosium silicides.

Organic Electrolytes

To circumvent the high energy consumption of molten salt electrolysis, research has focused on developing organic electrolytes for room-temperature electrodeposition. A novel class of these electrolytes consists of a dysprosium salt, such as dysprosium(III) chloride or dysprosium(III) bis(trifluoromethylsulfonyl)imide, and a borohydride (B1222165) salt (e.g., sodium borohydride, lithium borohydride) dissolved in an ether-based solvent like 1,2-dimethoxyethane (B42094) (DME) or 2-methyltetrahydrofuran. In these solutions, a soluble lanthanide(III) borohydride complex, [Dy(BH₄)₄]⁻, is formed, which enables the electrodeposition of dysprosium-containing layers. The resulting deposits have been characterized by various methods, suggesting the presence of metallic dysprosium. While these organic electrolytes allow for lower temperatures, challenges such as the co-deposition of alkali metals (from NaBH₄ or LiBH₄) can occur.

Table 2: Comparison of Electrolytes for Dysprosium Electrodeposition

Electrolyte TypeComposition ExampleOperating TemperatureKey FeaturesReference
Molten SaltDyCl₃ in LiCl-KCl eutecticHigh (>500 °C)Industrial standard; allows production of pure metal and alloys.
OrganicDyCl₃ and a borohydride salt in an ether solventRoom TemperatureEnergy-efficient; forms a [Dy(BH₄)₄]⁻ complex for deposition.

Precursor Utilization in Nanomaterial Synthesis (e.g., DyF₃ Nanoparticles, Dy-Doped Carbon Dots)

Dysprosium(III) chloride serves as a versatile starting material for the synthesis of various nanomaterials, leveraging its properties to create functional nanostructures.

Dysprosium(III) Fluoride (B91410) (DyF₃) Nanoparticles

Aqueous solutions of dysprosium(III) chloride can be used to prepare other dysprosium compounds, such as dysprosium(III) fluoride (DyF₃). The synthesis is achieved through a precipitation reaction where a fluoride salt, like sodium fluoride (NaF), is added to the DyCl₃ solution:

DyCl₃ + 3 NaF → DyF₃ + 3 NaCl

This reaction provides a straightforward route to producing DyF₃, which can be obtained in nanoparticle form depending on the reaction conditions.

Dysprosium-Doped Carbon Dots (Dy-CDs)

This compound is also a key precursor in the synthesis of magneto-fluorescent bimodal nanoprobes. Specifically, dysprosium-doped carbon dots (Dy-CDs) have been prepared using a facile hydrothermal or microwave-assisted method. In a typical synthesis, this compound hexahydrate (DyCl₃·6H₂O) is used as the dysprosium source, along with a carbon source like citric acid. The resulting Dy-CDs exhibit both strong fluorescence and magnetic properties, making them suitable for bimodal applications in magnetic resonance imaging (MRI) and fluorescence imaging. These nanoprobes show good colloidal stability in water and have an excellent transverse relaxivity, which is beneficial for T₂-weighted MRI.

Structural Elucidation and Crystallography of Dysprosium Chloride Systems

Crystal Structures of Anhydrous and Hydrated Dysprosium Chlorides

Anhydrous dysprosium(III) chloride (DyCl₃) is a white to yellow solid that readily absorbs water from moist air to form a hexahydrate, DyCl₃·6H₂O. wikipedia.orgfuncmater.com Simple heating of the hexahydrate can lead to partial hydrolysis, resulting in the formation of an oxychloride, DyOCl. wikipedia.org

The anhydrous form of DyCl₃ crystallizes in a monoclinic crystal system with the space group C2/m, adopting an AlCl₃-type structure. chemicalbook.comchemeurope.comiaea.org In this structure, the dysprosium(III) ion is typically 6-coordinate, exhibiting octahedral coordination geometry. chemeurope.com However, some studies suggest an orthorhombic Cmcm space group with Dy³⁺ bonded in an 8-coordinate geometry to eight Cl¹⁻ atoms, with Dy-Cl bond distances ranging from 2.65 to 2.93 Å. materialsproject.org This structure is described as two-dimensional, consisting of DyCl₃ sheets. materialsproject.org

Dysprosium(III) chloride hexahydrate (DyCl₃·6H₂O) is a water-soluble crystalline powder. americanelements.comheegermaterials.com Its specific crystal structure is also of significant interest, and while the anhydrous form is often described with an AlCl₃ structure, the hydrated form incorporates water molecules into its lattice. heegermaterials.com

Data for the crystal structure of anhydrous DyCl₃ includes lattice parameters: a = 0.691 nm, b = 1.197 nm, c = 0.64 nm, with a beta angle of 111.2°. chemicalbook.com The unit cell volume is reported as 0.494 nm³. chemicalbook.com

Here is a summary of the crystal structure data for anhydrous DyCl₃:

PropertyValue
Crystal SystemMonoclinic chemicalbook.comiaea.org
Space GroupC2/m chemicalbook.comiaea.org
Crystal StructureAlCl₃ type funcmater.comchemicalbook.comchemeurope.comiaea.org
CoordinationOctahedral (6-coordinate) chemeurope.com or 8-coordinate materialsproject.org
Lattice Parameter a0.691 nm chemicalbook.com
Lattice Parameter b1.197 nm chemicalbook.com
Lattice Parameter c0.64 nm chemicalbook.com
Beta Angle111.2° chemicalbook.com
Unit Cell Volume0.494 nm³ chemicalbook.com

Advanced Structural Characterization Techniques

A variety of advanced techniques are employed to gain a comprehensive understanding of the structure and morphology of dysprosium chloride and its related compounds.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is a powerful technique used to determine the detailed atomic and molecular structure of crystalline materials. It provides precise information about lattice parameters, bond lengths, bond angles, and the arrangement of atoms in the crystal lattice. SCXRD has been utilized in the study of dysprosium complexes, including those containing this compound. researchgate.netnih.govrsc.orgresearchgate.netrsc.org

For instance, SCXRD has been used to characterize dysprosium complexes such as [DyCl₃(DME)₂] and [DyCl₂(THF)₅]⁺[DyCl₄(THF)₂]⁻. researchgate.net In the complex [DyCl₃(DME)₂] (DME = 1,2-dimethoxyethane), the structure was determined to be molecular with a distorted pentagonal bipyramidal geometry around the dysprosium atom. researchgate.net The lattice dimensions for [DyCl₃(DME)₂] at -70 °C were found to be a = 1141.9 pm, b = 884.2 pm, c = 1558.3 pm, with a beta angle of 104.83°. researchgate.net For [DyCl₂(THF)₅]⁺[DyCl₄(THF)₂]⁻ (THF = tetrahydrofuran), the structure contains a seven-coordinate cation with a pentagonal bipyramidal structure and a six-coordinate anion with a trans octahedral geometry. researchgate.net The lattice dimensions for this complex at -70 °C were a = 1241.4 pm, b = 1139.4 pm, c = 2735.1 pm, with a beta angle of 91.19°. researchgate.net

SCXRD studies have also been instrumental in characterizing the structure of phenalenyl-based dysprosium complexes, revealing the coordination environment around the dysprosium center. researchgate.net For a specific phenalenyl-based dysprosium complex, the central dysprosium atom was found to be coordinated by seven donor atoms (six oxygen and one chlorine), resulting in a mono-capped trigonal prism geometry. researchgate.net Selected bond lengths and angles were determined, such as Dy-Cl bond length of 2.6983 Å and various Dy-O bond lengths ranging from 2.2517 to 2.4215 Å. researchgate.net

SCXRD is also used to characterize single-molecule magnets based on cyclopentadienyl-dysprosium chlorides, providing structural data crucial for understanding their magnetic properties. rsc.orgrsc.org

Powder X-ray Diffraction for Phase Identification and Crystallinity

Powder X-ray diffraction (PXRD) is a non-destructive technique widely used for the characterization of crystalline materials in powder form. researchgate.net It is particularly useful for phase identification, determining crystallinity, and analyzing lattice parameters. funcmater.comresearchgate.netwikipedia.orgamericanelements.comresearchgate.netwayne.edu

PXRD is used to identify different crystalline phases (polymorphs) of a chemically identical compound. ncl.ac.uk This is important for confirming the purity of synthesized this compound and identifying any unintended byproducts or hydrated phases. researchgate.netias.ac.in PXRD patterns provide a unique fingerprint for each crystalline phase, allowing for their identification by comparing experimental data with crystallographic databases. ncl.ac.ukicdd.com

Studies on dysprosium-containing compounds, such as this compound-thiourea complexes and dysprosium-organic frameworks, have utilized PXRD to confirm their crystalline nature and test their purity. researchgate.netias.ac.innanochemres.orgnanochemres.org PXRD analysis can also reveal information about crystallite size and the presence of internal strain within the material, indicated by shifts in Bragg peak positions. ias.ac.inresearchgate.net

In the characterization of a this compound-thiourea complex, PXRD was used to test the crystallinity and purity of the grown crystals. researchgate.netias.ac.in The PXRD pattern confirmed the crystalline nature and did not show any new extra peaks or phases, although minute shifts in peak positions suggested internal strain. ias.ac.in PXRD has also been used to confirm the crystal structure of other dysprosium compounds, such as cubic Dy₂O₃. nanochemres.orgnanochemres.orgresearchgate.net

PXRD is also applied to study the structural properties of nanocrystalline materials containing dysprosium, providing information on grain size and lattice parameters. researchgate.net

Scanning Electron Microscopy (SEM) for Morphological and Microstructural Analysis

Scanning Electron Microscopy (SEM) is a technique that provides high-resolution images of the surface topography and microstructure of materials. funcmater.comwikipedia.orgamericanelements.comresearchgate.netereztech.com It is used to observe the size, shape, and arrangement of particles or crystals.

SEM has been employed to analyze the structural morphology of this compound and its complexes. researchgate.netias.ac.innanochemres.orgnanochemres.orgrsc.orgresearchgate.net For example, SEM analysis of a this compound-thiourea complex suggested the formation of microcrystals with certain inclusions and revealed a rod-like microstructure. researchgate.netias.ac.in

In the study of dysprosium-organic frameworks (MOFs), SEM was used to characterize the morphology and size of the prepared MOF crystals, which were synthesized by a solvothermal method. nanochemres.orgnanochemres.org SEM images can show the presence of nanometer-sized grains and their shapes, such as spherical or whisker-like grains in dysprosium iron oxides. researchgate.net SEM is also used to examine microstructural modifications induced by the incorporation of dysprosium into other materials, observing changes in particle size and the formation of agglomerations with various shapes like nano-spheres and nano-rods. rsc.orgresearchgate.net

SEM, often coupled with Energy Dispersive X-ray Spectroscopy (EDS), can also provide elemental analysis of the sample surface. researchgate.net

Transmission Electron Microscopy (TEM) for Nanoscale Structure Resolution

Transmission Electron Microscopy (TEM) is a technique that allows for the investigation of the internal structure of materials at the nanoscale, providing information about atomic arrangement, defects, and grain boundaries. mdpi.comsintef.nogrenoble-inp.frnih.govrsc.org

TEM is used to study the nanoscale structure of materials containing dysprosium, providing high-resolution images that can reveal details about particle size, morphology, and crystal structure at the atomic level. rsc.orgresearchgate.netsintef.norsc.org For instance, TEM has been used in conjunction with SEM to analyze the morphology and microstructural modifications in dysprosium-doped nanocrystals, confirming changes in particle size and observing the presence of nanorods and nanospheres. rsc.orgresearchgate.net

TEM can provide atomic resolution for crystalline materials, making it valuable for understanding the precise arrangement of atoms and defects within this compound crystals or dysprosium-containing nanostructures. sintef.norsc.org Advanced TEM techniques, such as Automated Crystal Orientation Mapping (ACOM-TEM), can provide phase and orientation maps at the nanoscale and distinguish between crystallized and amorphous components. grenoble-inp.fr

TEM is also used to study nanoscale structural alterations in various materials, including biological samples, though its application specifically to the nanoscale structure resolution of this compound itself is often in the context of more complex dysprosium-containing materials or nanostructures. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Electronic States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of a material's surface, typically probing the outermost 2-10 nm. bris.ac.ukcovalentmetrology.comwordpress.comresearchgate.net XPS analysis involves measuring the core-level binding energies (BEs) of photoelectrons ejected from atoms near the surface when irradiated with X-rays. bris.ac.ukcovalentmetrology.comwordpress.commdpi.com The kinetic energy of the emitted photoelectrons is characteristic of the element and its chemical environment. covalentmetrology.comwordpress.com

While specific XPS data for pure DyCl3 focusing on surface composition and electronic states were not extensively detailed in the search results, XPS is a standard technique for such characterization of compounds. It can provide insights into the oxidation state of dysprosium (which is +3 in DyCl3 webelements.com) and the chemical environment of chlorine. XPS can also detect surface contamination or the presence of oxychloride species, which can form upon exposure of DyCl3 to moisture. wikipedia.orgchemeurope.com Advanced XPS techniques, such as angle-resolved XPS and depth profiling using ion sputtering, can provide information about compositional variations and electronic states as a function of depth from the surface. covalentmetrology.commdpi.com

Coordination Geometry Analysis in Dysprosium(III) Complexes

The coordination geometry around the Dy³⁺ ion in dysprosium(III) complexes is highly variable and significantly influenced by the nature and flexibility of the coordinating ligands, as well as the coordination number. ub.edumdpi.comrsc.orgsemanticscholar.org Dysprosium(III) ions, being lanthanides, exhibit flexible coordination spheres and can accommodate various coordination numbers and geometries. rsc.org The coordination environment plays a crucial role in determining the properties of dysprosium complexes, particularly their magnetic behavior. ub.edursc.orgsemanticscholar.orgacs.orgacs.orgmdpi.com

Coordination numbers commonly observed for Dy³⁺ in complexes include 6, 7, 8, and 9. ub.edumdpi.comsemanticscholar.orgacs.orgresearchgate.netrsc.orgcapes.gov.br The resulting geometries can range from distorted octahedra in six-coordinate complexes to pentagonal bipyramids, triangular dodecahedra, square antiprisms, and spherical capped square antiprisms in higher coordination numbers. ub.edumdpi.comsemanticscholar.orgacs.orgresearchgate.netcapes.gov.br

Influence of Ligand Type and Flexibility on Coordination Environment

The type and flexibility of ligands are primary factors dictating the coordination environment around the Dy³⁺ center. Polydentate ligands, especially macrocyclic and chelating donors, can predetermine or significantly influence the coordination number and geometry. ub.edumdpi.com

For instance, flexible hexaaza (N6) amine ligands can lead to octacoordinated Dy³⁺ complexes with distorted geometries, such as a distorted triangular dodecahedron or biaugmented trigonal prism, where the ligand bends to accommodate the metal ion. mdpi.com This contrasts with similar ligands that might adopt a nearly planar conformation with different metal ions or auxiliary ligands. mdpi.com

The use of β-diketone ligands, along with auxiliary ligands, has been shown to create eight-coordinate environments with distorted geometries like bicapped trigonal prismatic, dodecahedral, or square antiprismatic, depending on the specific auxiliary ligand used. acs.org

The strength of the ligand field, influenced by the donor atoms and their arrangement, also plays a significant role in the electronic structure and magnetic anisotropy of the Dy³⁺ ion. rsc.orgacs.orgmdpi.com Ligands with strong donor atoms placed axially can help establish a dominating anisotropy axis, which is important for certain magnetic properties. rsc.org

Determination of Coordination Number and Geometry Distortion

Coordination number and geometry distortion in dysprosium(III) complexes are typically determined through single-crystal X-ray diffraction studies. ub.edumdpi.comacs.orgcapes.gov.brrsc.org This technique provides detailed information about the bond distances, bond angles, and the arrangement of ligands around the central metal ion. mdpi.comrsc.org

Software like SHAPE is commonly used to quantitatively analyze the degree of distortion of the coordination polyhedra with respect to ideal geometries. mdpi.comrsc.orgsemanticscholar.org Continuous Shape Measures (CShMs) calculated by this software provide a numerical value indicating how closely a given coordination geometry matches an ideal polyhedron. rsc.orgsemanticscholar.orgmdpi.com

For example, in one study, a Dy³⁺ ion in an N6Cl2 environment was found to have a geometry closer to a triangular dodecahedron but distorted towards a biaugmented trigonal prism, based on SHAPE calculations. mdpi.com Another study on six-coordinate Dy³⁺ complexes with trigonal-prismatic geometry also used SHAPE analysis to quantify the distortion. semanticscholar.org

The analysis of bond distances and angles from X-ray diffraction data is crucial for understanding the coordination environment. Deviations from ideal angles (e.g., the Cl-Dy-Cl angle deviating from 180° in a pentagonal bipyramid) indicate distortion. ub.edu

In some cases, the coordination environment can be an eight-coordinate N6O2 environment, where the geometry can be a distorted triangular dodecahedron or square antiprismatic, depending on the ligand conformation and auxiliary ligands. mdpi.com The C-O and C-C bond distances within certain ligands, as determined by X-ray diffraction, can also provide information about the ligand's electronic structure and how it coordinates to the metal center. mdpi.com

Here is a table summarizing some reported coordination geometries and numbers for Dy(III) in various complexes:

Spectroscopic Investigations of Dysprosium Chloride and Its Complexes

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are invaluable tools for probing the molecular vibrations within dysprosium chloride and its complexes. These vibrations are characteristic of specific functional groups and bonding interactions, providing structural information.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Bonding Interactions

FTIR spectroscopy is widely used to identify the functional groups present in this compound complexes and to understand the nature of the bonding interactions between dysprosium and coordinating ligands. Studies on matrix-isolated dysprosium halides, including chlorides, have utilized FTIR to investigate their vibrational spectra. The complexity observed in the spectra of dysprosium chlorides, partly attributed to isotopic patterns, has necessitated comparative studies with other lanthanide halides like NdCl₃. osti.gov

FTIR analysis has been applied to semi-organic complexes involving this compound, such as those with thiourea (B124793). In these complexes, FTIR helps identify expected functional groups and various modes of vibrations within the grown crystals. ias.ac.inresearchgate.net For instance, in a this compound-thiourea complex, FTIR analysis confirmed the presence of characteristic vibrations, and shifts in peak positions suggested the formation of hydrogen bonding between thiourea and dysprosium, leading to changes in bond lengths like that of the C=S bond. ias.ac.in

In dysprosium-doped materials, FTIR spectroscopy is used to confirm the presence of metal-oxide vibrations. colab.ws For example, in dysprosium-doped bismuth-based double perovskites, FTIR confirmed the presence of metal-oxide vibrations. colab.ws Studies on PVP/gelatin blends doped with dysprosium(III) chloride have also employed FTIR to follow different vibrational modes within the composite samples, identifying major modes associated with PVP, gelatin, and coordinated water in DyCl₃·6H₂O. aip.org Small shifts in peak positions observed in irradiated samples compared to pristine composites were attributed to high radiation doses. aip.org

FTIR spectroscopy has also been used to characterize dysprosium complexes with organic ligands like glutamic acid, confirming the generation of complexes by observing the lack of bands belonging to the free ligand and the splitting and displacement of other bands. world-science.ru The presence of medium intensity bands in the far-IR region, around 420 cm⁻¹, has been attributed to Dy–O stretching vibrations in dysprosium(III)–iron(III) heterodinuclear complexes, indicating the formation of the heterometallic complex. mdpi.com Additionally, in a dimeric dysprosium Schiff base complex, IR spectra showed bands assigned to Dy–N and Dy–O bonds, indicating the coordination of dysprosium with the ligand. researchgate.net

Raman Spectroscopy for Vibrational Modes in Dysprosium-Doped Materials

Raman spectroscopy complements FTIR by providing information about vibrational modes that may not be active in IR. It is particularly useful for studying the vibrational properties of host structures in dysprosium-doped materials.

Raman spectroscopy has been used in conjunction with techniques like powder neutron and synchrotron diffraction to study structural phase transformations in dysprosium-doped BiFeO₃ ceramics. rsc.org The addition of Dy³⁺ was shown to destabilize the polar R3c symmetry due to chemical strain effects. rsc.org

Studies on dysprosium-doped sodium sulfates have utilized Raman spectroscopy to investigate structural changes induced by doping. aip.org Raman studies showed that different dopant concentrations of Dy³⁺ can lead to the formation of different structural phases (phase III and phase I). aip.org

In dysprosium-doped silicon, Raman spectroscopy has been employed to analyze structural and optical characteristics. karazin.uaresearchgate.net Analysis of Raman spectra indicated the formation of silicon nanocrystals during annealing and revealed additional peaks in the spectra of silicon-dysprosium compositions, indicating the influence of dysprosium on the material's structure and defectiveness. karazin.ua Local vibration modes associated with defects and interactions with dysprosium were identified, including peaks attributed to Dy-Dy stretching and interaction with silicon. karazin.ua

Electronic Spectroscopy

Electronic spectroscopy techniques provide insights into the electronic transitions, energy levels, and luminescence properties of this compound and its complexes, which are crucial for understanding their optical and magnetic behavior.

UV-Visible and Near-Infrared Absorption Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) and Near-Infrared (NIR) absorption spectroscopy are used to study the electronic transitions within dysprosium ions in various environments, including this compound and its complexes. These transitions typically involve the 4f electrons, which are relatively shielded from the surrounding environment, resulting in sharp absorption bands.

The UV-Vis absorption spectra of dysprosium complexes can show bands related to both the ligand and the dysprosium ion. For instance, a dysprosium complex with an azo ligand showed bands in the UV region attributed to π-π* transitions of the ligand and bands in the visible region attributed to n-π* transitions. rdd.edu.iq The 4f-electrons of lanthanides exhibit f-d and f-f transitions, which are observed in the electronic spectra. rdd.edu.iq

Studies on dysprosium(II) in a strontium chloride host (SrCl₂) have utilized high-resolution absorption spectroscopy in the 5000–45000 cm⁻¹ range to identify absorption bands and reveal fine structure and zero-phonon transitions. acs.org These studies enabled the assignment of spectral lines and determination of Hamiltonian parameters for the Dy²⁺(4f⁹5d¹) configuration. acs.org

The UV-Vis-NIR spectra of trivalent lanthanide chlorides, including dysprosium, dissolved in molten salts like LiCl-KCl eutectic have been reported. osti.govosti.gov These studies are important for applications such as pyrochemical reprocessing of used nuclear fuel, where monitoring the concentration of dissolved lanthanides is crucial. osti.govosti.gov Molar absorption coefficients for analytically useful absorption maxima in the UV-Vis-NIR range have been determined. osti.gov The absorption spectra of Dy³⁺ in LiCl-KCl eutectic at 500 °C show various transitions in the UV, visible, and NIR regions. osti.gov

UV-Vis-NIR spectroscopy has also been used to investigate the electronic structure of dysprosium complexes with organic ligands. acs.org For example, a dysprosium bis(amide) complex showed absorption features in the UV-Vis-NIR region, with some bands attributed to metal-to-ligand charge-transfer transitions. acs.org

The absorption spectra of DyCl₃·6H₂O have been observed at different temperatures (4.2°K and 77°K) to analyze low-lying energy levels and their Stark splitting. optica.org Strong lines in the spectra have been interpreted as transitions between the ⁶H, ⁶P, and ⁶F multiplets. optica.org

Interactive Table 1: Selected UV-Vis-NIR Absorption Bands of Dy³⁺ in LiCl-KCl Eutectic at 500 °C. osti.gov

Wavelength (nm)Wavenumber (cm⁻¹)Assignment (Transition)
~280~35700
~350~28500
~420~23800⁶H₁₅/₂ → ⁴I₁₃/₂
~470~21300⁶H₁₅/₂ → ⁴I₁₅/₂
~750~13300⁶H₁₅/₂ → ⁶F₉/₂
~810~12300⁶H₁₅/₂ → ⁶F₁₁/₂
~910~11000⁶H₁₅/₂ → ⁶H₉/₂, ⁶F₁₁/₂
~1100~9100⁶H₁₅/₂ → ⁶H₇/₂, ⁶F₉/₂
~1300~7700⁶H₁₅/₂ → ⁶H₅/₂
~1700~5900⁶H₁₅/₂ → ⁶F₃/₂

Photoluminescence and Fluorescence Spectroscopy of Dysprosium Systems

Photoluminescence (PL) and fluorescence spectroscopy are powerful techniques for investigating the radiative relaxation pathways and energy transfer processes in dysprosium systems. Dysprosium(III) complexes are known for their characteristic luminescence, typically exhibiting emissions in the blue and yellow regions of the spectrum, corresponding to transitions from the ⁴F⁹/₂ excited state to the ⁶H₁₅/₂ and ⁶H₁₃/₂ ground multiplets, respectively. researchgate.netresearchgate.netnih.gov

Studies on various dysprosium complexes have explored their photoluminescence properties, including the impact of different ligands on emission intensity and color. researchgate.netresearchgate.netnih.govchemrxiv.org For instance, dysprosium complexes with aromatic carboxylic acids or β-diketone ligands have shown characteristic emission peaks. researchgate.netresearchgate.net The energy match and intramolecular energy transfer process between the triplet state energies of ligands and the resonant emissive energy level of Dy³⁺ are crucial for efficient sensitization of the metal ion and strong photoluminescence. researchgate.netnih.gov

Photoluminescence studies at variable temperatures can provide information about the energy gap between low-lying states and the thermal relaxation process. chemrxiv.orgrsc.org Luminescence thermometry applications have also been explored using dysprosium complexes. chemrxiv.org

Fluorescence spectroscopy has been used to study dysprosium in different matrices, including solutions and solid materials. Time-resolved fluorescence measurements are particularly useful due to the relatively long fluorescence decay times of lanthanide ions like dysprosium, making them suitable for applications like time-resolved fluorescence immunoassays. bmglabtech.com

The fluorescence spectra of DyCl₃·6H₂O have been studied to determine the energies of electronic states within the ground level and analyze the decay rates of excited states. optica.orgaip.org Ion-ion cross-relaxation can be a dominant quenching mechanism for fluorescence in concentrated dysprosium systems. aip.org

The columinescence effect in the dysprosium-Tiron system enhanced by lanthanum has been investigated using fluorescence spectroscopy, demonstrating a significant increase in fluorescence intensity and enabling the determination of dysprosium concentration. nih.gov

Interactive Table 2: Characteristic Photoluminescence Emission Peaks of Dy³⁺ Complexes. researchgate.netresearchgate.netnih.gov

TransitionApproximate Wavelength (nm)Color
⁴F⁹/₂ → ⁶H₁₅/₂480Blue
⁴F⁹/₂ → ⁶H₁₃/₂575Yellow
⁴F⁹/₂ → ⁶H₁₁/₂660Red

Photodissociation Spectroscopy of Dysprosium Monochloride Molecular Ions (DyCl⁺)

Photodissociation spectroscopy is a technique used to study the fragmentation of molecular ions upon absorption of photons. This technique has been applied to the dysprosium monochloride molecular ion (DyCl⁺) to investigate its electronic structure and dissociation pathways.

Experimental and theoretical studies on the photodissociation cross section of DyCl⁺ have been performed in the photon energy range of 35,500 cm⁻¹ to 47,500 cm⁻¹. arxiv.orgtemple.edunih.govresearchgate.netdntb.gov.uaresearchgate.netaip.orgresearchgate.net The photodissociation cross section was measured using an integrated ion trap and time-of-flight mass spectrometer. arxiv.orgtemple.edunih.govresearchgate.netresearchgate.netaip.orgresearchgate.netescholarship.org

The experimental results showed a broad, asymmetric photodissociation profile peaked near 43,000 cm⁻¹. arxiv.orgtemple.edunih.govresearchgate.netdntb.gov.uaresearchgate.netaip.orgresearchgate.net Theoretical calculations using methods like relativistic configuration-interaction valence-bond and coupled-cluster methods were used to determine the theoretical cross section from electronic potentials and transition dipole moments. arxiv.orgtemple.edunih.govresearchgate.netresearchgate.netaip.orgresearchgate.net

The electronic structure of DyCl⁺ is notably complex due to the presence of multiple open electronic shells, including the 4f¹⁰ configuration. arxiv.orgtemple.edunih.govresearchgate.netaip.org The molecule possesses both attractive and repulsive electronic potentials. arxiv.orgtemple.edunih.govresearchgate.netaip.org The observed asymmetry in the cross section has been explained by contributions from one-electron-dominated transitions between the vibrational ground state and several resolved repulsive excited states. arxiv.orgtemple.edunih.govresearchgate.netaip.orgresearchgate.net These studies provide valuable information about the potential energy curves and dissociation dynamics of the DyCl⁺ molecular ion. temple.eduresearchgate.net

Interactive Table 3: Photodissociation of DyCl⁺. arxiv.orgtemple.edunih.govresearchgate.netresearchgate.netaip.orgresearchgate.net

Photon Energy Range (cm⁻¹)Peak Position (cm⁻¹)Profile Shape
35,500 - 47,500~43,000Broad, asymmetric

X-ray Absorption Near-Edge Structure (XANES) for Local Coordination Structure Elucidation

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful tool for investigating the local coordination environment and electronic structure of specific atoms within a material. The XANES region of an X-ray absorption spectrum, typically extending about 50 eV below to 100 eV above the absorption edge, is sensitive to the oxidation state, coordination geometry, and the type of ligands surrounding the absorbing atom. unimi.itxrayabsorption.org

Studies utilizing XANES on dysprosium compounds, including chlorides, have contributed to understanding the coordination sphere around the Dy³⁺ ion. For example, X-ray absorption spectroscopy (XAS), which includes both XANES and EXAFS regions, has been used to probe the coordination environment of dysprosium in chloride salts. researchgate.net Combining experimental XAS data with theoretical calculations, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT), can provide a more comprehensive understanding of the structural properties. researchgate.net

Research on hydrated dysprosium(III) chloride has employed techniques like Extended X-ray Absorption Fine Structure (EXAFS) coupled with molecular dynamics (MD) calculations to determine reliable distances within the coordination shell. researchgate.net These studies have indicated that in aqueous solutions, the first coordination sphere of Dy³⁺ is primarily occupied by water molecules. researchgate.net Changes in solution concentration can influence the composition of the second coordination sphere, affecting the number of chloride ions present. researchgate.net

XANES is particularly useful for identifying oxidation states and providing a "fingerprint" for specific chemical species. xrayabsorption.org While EXAFS provides quantitative structural parameters like coordination number and interatomic distances, XANES offers qualitative and semi-quantitative information about the coordination chemistry, including distortions and the nature of bonding. xrayabsorption.org

Nuclear Magnetic Resonance (NMR) Spectroscopy of Ligands and Dysprosium Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to study the structure and dynamics of molecules by probing the magnetic properties of atomic nuclei. In the context of dysprosium complexes, NMR is frequently applied to study the organic ligands coordinated to the paramagnetic Dy³⁺ ion. The paramagnetic nature of Dy³⁺ can induce significant shifts and broadening in the NMR signals of the coordinated ligands, providing information about the ligand's proximity to the metal center and the electronic environment.

Studies on dysprosium complexes with various ligands, including amine and azo ligands, have utilized ¹H and ¹³C NMR spectroscopy to characterize the synthesized compounds and confirm the coordination of the ligand to the dysprosium ion. mdpi.comrdd.edu.iquodiyala.edu.iq For instance, the synthesis of a dysprosium(III) complex with a hexadentate amine ligand employed ¹H NMR spectroscopy to characterize the free ligand. mdpi.com Upon complexation with this compound hexahydrate, the resulting complex, [DyLᴺ⁶Cl₂]Cl·2H₂O, features the dysprosium ion in an octacoordinated N₆Cl₂ environment, as determined by techniques including X-ray diffraction. mdpi.com

In another study involving a dysprosium(III) complex with an azo ligand, 4-(2-Thiazolylazo)resorcinol (TAR), both ¹H and ¹³C NMR techniques were used to study the ligand and its complex. rdd.edu.iquodiyala.edu.iq The disappearance of the signal corresponding to the -OH group in the complex's ¹H NMR spectrum, compared to the free ligand, indicated the participation of the hydroxyl group's oxygen atom in coordination after deprotonation. rdd.edu.iq This study concluded that the TAR ligand acts as a tridentate ligand through ONN atoms, forming a 1:2 metal-to-ligand complex with an octahedral geometry around the Dy³⁺ ion. rdd.edu.iquodiyala.edu.iq

NMR spectroscopy, particularly when used to study the ligands, complements other techniques by providing detailed information about how the organic molecule interacts with and is affected by the presence of the paramagnetic dysprosium center.

Time-Resolved Luminescence Spectroscopy for Excited State Dynamics

Time-resolved luminescence spectroscopy is a powerful technique for investigating the excited state dynamics of luminescent materials, including dysprosium complexes. This method involves exciting a sample with a short pulse of light and then monitoring the decay of the emitted luminescence over time. The luminescence lifetime, quantum yield, and the identification of emitting states are key parameters obtained from these studies, providing insights into energy transfer processes and relaxation pathways.

Dysprosium(III) ions are known for their characteristic luminescence, particularly the yellow emission originating from the ⁴F⁹/₂ excited state. researchgate.netumons.ac.be However, the excited state manifold of Dy³⁺ can be complex, and the nature of the emitting state has been a subject of detailed investigation. researchgate.net

Research on dysprosium complexes with organic ligands has shown that the coordination environment and the choice of ligands significantly influence the luminescence behavior, including the relative intensities of different emission bands and the luminescence lifetimes. umons.ac.be For example, studies on dysprosium complexes with β-diketonate ligands have investigated the relaxation dynamics of ligand excited states and their impact on the metal ion's luminescence. mdpi.com

Time-resolved luminescence has also been applied in analytical chemistry for the determination of dysprosium, even in the presence of other luminescent lanthanides like terbium. researchgate.net Differences in the luminescence lifetimes of dysprosium and terbium complexes with specific ligands allow for their selective detection using time-resolved methods. researchgate.net For instance, a method utilizing a specific ligand demonstrated significantly different lifetimes for Dy³⁺ and Tb³⁺ complexes, enabling the determination of dysprosium. researchgate.net

Studies have also explored the photophysical properties of dysprosium(III) ions in different solvent environments, such as water, methanol (B129727), and dimethylsulfoxide, using time-resolved luminescence spectroscopy. researchgate.net By analyzing excited state lifetimes and luminescence quantum yields, researchers can infer information about the solution structure and the influence of solvent molecules on the luminescence properties. researchgate.net These studies have confirmed that the ⁴F⁹/₂ state is the primary emitting state for Dy³⁺, although thermal population of other states can also contribute to the luminescence. researchgate.net

The luminescence lifetimes of dysprosium complexes can vary depending on the ligand and the coordination environment. Table 1 presents some representative luminescence lifetime data for dysprosium complexes.

CompoundLigand(s)Solvent/EnvironmentEmission Wavelength (nm)Luminescence Lifetime (µs)
DyCl₃ solutionWaterAqueous solutionNot specifiedNot specified researchgate.netacs.orgnih.gov
[DyLᴺ⁶Cl₂]Cl·2H₂OHexadentate amine (Lᴺ⁶)Solid stateNot specifiedNot specified mdpi.com
[Dy(TAR)₂]Cl4-(2-Thiazolylazo)resorcinol (TAR)Not specifiedNot specifiedNot specified rdd.edu.iquodiyala.edu.iq
DyL1H₂OL1 + H₂OSolid state5759.85 umons.ac.be
DyL1tppoL1 + tppoSolid state57511.41 umons.ac.be
DyL2H₂OL2 + H₂OSolid state5759.38 umons.ac.be
DyL2tppoL2 + tppoSolid state57510.49 umons.ac.be
Dy(BOPC)₃ complex3-(6-benzodioxanyl)pyrazole-5-carboxylic acid (BOPC)Aqueous solutionNot specified6 researchgate.net
Dy(triflate)WaterAqueous solutionNot specifiedReduced in protonated solvent researchgate.net
Dy(triflate)MethanolMethanol solutionNot specifiedReduced in protonated solvent researchgate.net
Dy(triflate)DimethylsulfoxideDMSO solutionNot specifiedModerate in deuterated solvent (~10% quantum yield) researchgate.net

Note: Luminescence lifetimes can be highly dependent on the specific complex, solvent, temperature, and excitation/emission wavelengths.

Detailed research findings from time-resolved luminescence studies provide crucial data on the decay kinetics of the excited states, which are essential for understanding the mechanisms of luminescence and for designing new luminescent materials based on dysprosium.

Advanced Magnetic Properties of Dysprosium Chloride Based Systems

Single-Molecule Magnets (SMMs)

Single-molecule magnets are a class of materials that exhibit magnetic bistability at the molecular level, behaving like nanoscale magnets below a certain blocking temperature (T_B). rsc.orgrsc.org Dysprosium-based complexes have shown exceptional performance in this area. capes.gov.brrsc.org

Design Principles for High-Performance Dy-SMMs

The design of high-performance Dy-SMMs primarily focuses on enhancing magnetic anisotropy and suppressing quantum tunneling of magnetization (QTM). rsc.orgnih.govresearchgate.net Key design principles include controlling the coordination geometry and the electrostatic potential generated by the surrounding ligands. rsc.orgnih.gov For oblate lanthanide ions like Dy³⁺, strong axial ligand fields are crucial for achieving significant anisotropy. rsc.orgnih.gov High local symmetry around the Dy³⁺ ion, such as D₄d, D₅h, D₆h, or C∞v, is desired to minimize transverse crystal field contributions that promote QTM. rsc.orgnih.govacs.org However, achieving high symmetry can be challenging due to the high coordination numbers and variable coordination modes of lanthanide ions. nih.govacs.org The electron-donating properties of axial ligands also play a significant role in enhancing SMM properties. researchgate.net

Mononuclear Dysprosium(III) SMMs and Axial Anisotropy

Mononuclear Dy(III) SMMs, containing a single dysprosium ion, are a major focus of research. rsc.orgrsc.org The strong spin-orbit coupling in Dy³⁺ (⁶H₁₅/₂ ground state) leads to significant magnetic anisotropy. rsc.orgrsc.org In mononuclear systems, achieving strong axial magnetic anisotropy is paramount for slow magnetization relaxation. rsc.orgrsc.org This is typically achieved by placing the Dy³⁺ ion in an axial crystal field, which aligns the projection of the ground state magnetic moment (m_J) along the molecular axis. rsc.org This results in a ground state where the g_z value is maximized, approaching the Ising limit (g_x, g_y ≈ 0), indicative of easy-axis type magnetization. rsc.org Complexes with pentagonal bipyramidal (D₅h) or hexagonal bipyramidal (D₆h) coordination geometries are promising structures for inducing axial symmetry and reducing transverse crystal field components. rsc.orgrsc.orgresearchgate.net Research has shown that even in systems with low geometrical symmetry, strong magnetic anisotropy and SMM behavior can be observed if the symmetry of the charge distribution around the Dy(III) ion is favorable. nih.gov

Examples of mononuclear Dy(III) SMMs with high energy barriers and blocking temperatures have been reported. For instance, a mononuclear Dy(III) complex with pseudo-D₆h symmetry synthesized using a [1+1] Schiff-base macrocycle approach exhibited a U_eff of 1360 K, one of the highest reported barriers for this class of compounds. rsc.org

Dinuclear and Polynuclear Dysprosium(III) SMMs

Dinuclear and polynuclear dysprosium(III) SMMs, containing two or more dysprosium ions, offer additional complexities and opportunities for controlling magnetic properties through intramolecular magnetic interactions. rsc.orgresearchgate.netmdpi.com While mononuclear SMMs are limited by the presence of only one metal center, multinuclear systems can potentially suppress QTM due to magnetic exchange interactions between the metal centers. rsc.orgresearchgate.net

Dinuclear dysprosium SMMs (Dy₂-SMMs) serve as simplified models to study the effect of magnetic interactions on slow magnetic relaxation. rsc.orgresearchgate.net Magnetic interactions (ferromagnetic or antiferromagnetic) between Dy³⁺ centers in Dy₂-SMMs can create an internal field that helps to eliminate the QTM effect. rsc.org Studies have shown that increasing the exchange interaction can effectively decrease tunneling splitting (ΔT), thereby suppressing QTM at low temperatures. rsc.org

Designing high-performance Dy₂-SMMs involves optimizing the ligand field environment, considering crystal field symmetry, charge-distribution symmetry, and Dy(III) anisotropy. rsc.org Placing Dy(III) ions in a high symmetry crystal field environment can minimize transverse crystal field contributions and maximize QTM suppression. rsc.org Although the magnetic interaction between Dy³⁺ centers is often weak due to the contracted 4f orbitals, strategies like using radical bridging ligands are explored to enhance these interactions. rsc.org

Polynuclear systems can exhibit complex multi-step relaxation processes. rsc.orgresearchgate.net The magnetic properties of these systems are influenced by their structure and physical state, as well as external factors like temperature and applied magnetic fields. rsc.org

Quantum Tunneling of Magnetization (QTM) Suppression Mechanisms

Quantum Tunneling of Magnetization (QTM) is a phenomenon where the magnetization of an SMM can reverse its direction by tunneling through the anisotropy energy barrier, even at temperatures below the blocking temperature. This process can significantly limit the performance of SMMs. rsc.orgnih.govresearchgate.net Suppressing QTM is a key strategy for developing high-performance Dy-SMMs. rsc.orgresearchgate.net

Several mechanisms contribute to QTM suppression in dysprosium systems. High axial symmetry around the Dy³⁺ ion is a primary factor, as it minimizes the transverse crystal field components that facilitate tunneling. rsc.orgnih.govacs.org Designing complexes with ideal geometries like D₅h or D₆h helps to achieve this. rsc.orgrsc.org

In multinuclear systems, intramolecular magnetic coupling interactions can also suppress QTM. rsc.orgresearchgate.net A strong coupling between Dy³⁺-Dy³⁺ centers in dinuclear SMMs can create an internal magnetic field that reduces tunneling splitting. rsc.org The choice of ligands and their electron-donating properties can influence both the crystal field symmetry and the magnetic interactions, thereby affecting QTM. researchgate.netchinesechemsoc.org Applying an external DC magnetic field is another common method to suppress QTM in SMMs. researchgate.netmdpi.com

Magnetic Anisotropy and Crystal Field Effects on Dysprosium(III) Ions

Magnetic anisotropy, the dependence of a material's magnetic properties on the direction of measurement, is fundamental to SMM behavior. For Dy³⁺ ions, strong magnetic anisotropy arises from the unquenched orbital angular momentum and strong spin-orbit coupling. rsc.orgrsc.org The crystal field generated by the surrounding ligands plays a crucial role in shaping this anisotropy. rsc.orgrsc.orgmdpi.com

The crystal field splits the ground J multiplet of the Dy³⁺ ion into a series of Kramers doublets (KDs). rsc.org The energy separation between these KDs and the nature of their wavefunctions (specifically, the m_J character) determine the magnetic anisotropy and the energy barrier for magnetization reversal. rsc.org An axial crystal field is particularly effective for Dy³⁺, stabilizing the highest |m_J| states and creating an easy-axis anisotropy. rsc.org

Theoretical calculations, such as ab initio methods, are essential tools for understanding the crystal field effects and predicting the magnetic anisotropy in Dy-SMMs. rsc.orgnih.govresearchgate.net These calculations can provide insights into the energy of the crystal field states, their m_J purity, and the degree of anisotropy. rsc.org The strength and symmetry of the ligand field significantly impact the barrier height for magnetization reversal. rsc.org Even small changes in ligand coordination can drastically modify the magnetic dynamics of the complexes. researchgate.net

Spin Relaxation Dynamics (Raman, Orbach, Direct Processes)

The slow relaxation of magnetization in SMMs, which allows them to retain magnetic information, occurs through various spin relaxation processes. The main mechanisms are the Orbach process, the Raman process, and the direct process, all of which involve spin-phonon coupling. rsc.orgnih.gov Quantum tunneling of magnetization (QTM) is another important relaxation pathway, particularly at low temperatures. rsc.orgresearchgate.netnih.gov

The Orbach process is a thermally activated two-phonon process that involves relaxation via an excited Kramers doublet. rsc.orgnih.gov It is typically dominant at higher temperatures and follows an exponential dependence on temperature: τ = τ₀ exp(U_eff/k_B T), where τ is the relaxation time, τ₀ is a pre-exponential factor, U_eff is the effective energy barrier for magnetization reversal, k_B is the Boltzmann constant, and T is the temperature. nih.gov The energy separation to the first excited KD is often related to U_eff.

The Raman process is a two-phonon process that can occur at lower temperatures than the Orbach process. rsc.orgnih.gov It involves inelastic scattering of phonons, transitioning between the ground state KDs via virtual excited states. nih.gov The Raman process typically exhibits a power-law dependence on temperature (τ⁻¹ ∝ Tⁿ, where n is a constant). nih.gov

The direct process is a one-phonon process that involves energy exchange between the spin system and a single phonon. rsc.orgnih.gov This process is usually dominant at very low temperatures and under an applied magnetic field, which lifts the degeneracy of the ground state KDs. researchgate.netnih.gov

Exchange Coupling Interactions in Multicenter Dysprosium Complexes

Research on trinuclear rare-earth heptachloride clusters, including those containing dysprosium, has shown the coexistence of both ferromagnetic and antiferromagnetic intramolecular dipolar interactions within the dysprosium centers mdpi.com. For instance, in a specific trinuclear dysprosium complex (Dy₃), the dipolar interaction between certain dysprosium ions was found to be antiferromagnetic with an exchange constant of -0.92 cm⁻¹, while between other pairs, it was ferromagnetic with an exchange constant of 0.39 cm⁻¹. These values are comparable to dipolar interactions observed in other polynuclear Dy(III) complexes mdpi.com.

Weak exchange coupling effects, even with small exchange constants (e.g., -0.85 cm⁻¹ in a triangular dysprosium complex), can significantly influence magnetic relaxation dynamics at low temperatures. These weak interactions can lead to relaxation through exchange-coupled low-lying excited states, potentially inhibiting magnetic hysteresis rsc.org.

The nature of the bridging ligand also plays a crucial role in mediating exchange interactions. Studies on dinuclear dysprosium complexes with different bridging anions, such as chloride or trifluoromethanesulfonate (B1224126) ligands, have shown that while exchange coupling interactions may differ, the dynamic magnetic properties can still be dominated by relaxation pathways involving the individual Dy sites rsc.org. In some dinuclear dysprosium-based SMMs, the magnetic exchange between two Dy(III) centers has been quantified, showing variations depending on the specific complex structure and bridging ligands rsc.org. For example, one study reported exchange coupling constants of -5.50 cm⁻¹ and -3.00 cm⁻¹ for two different dinuclear dysprosium complexes, leading to distinct magnetic relaxation behaviors rsc.org.

Theoretical studies using density functional theory (DFT) are often employed to evaluate the isotropic magnetic exchange coupling constants (J) between magnetic centers in multicenter complexes, providing crucial insights into these interactions nih.gov.

Static and Dynamic Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are fundamental tools for characterizing the magnetic properties of dysprosium chloride and its complexes. Static (DC) magnetic susceptibility provides information about the bulk magnetic behavior as a function of temperature and applied field, while dynamic (AC) magnetic susceptibility probes the time-dependent magnetic relaxation processes, which are particularly relevant for identifying SMM behavior.

DC magnetic susceptibility measurements on dysprosium complexes typically involve measuring the molar magnetic susceptibility (χM) or the product of molar magnetic susceptibility and temperature (χMT) over a range of temperatures and in different applied DC fields mdpi.comacs.orgmdpi.comnih.gov. At room temperature, the experimental χMT values for Dy(III) complexes are generally in good agreement with the expected value for a free Dy(III) ion, which is approximately 14.17 cm³·K·mol⁻¹ mdpi.comacs.orgmdpi.comnih.govbeilstein-journals.org. As the temperature decreases, the χMT product often decreases, which can be attributed to factors such as thermal depopulation of crystal-field states, magnetic anisotropy of the Dy(III) ion, and weak intermolecular antiferromagnetic interactions mdpi.commdpi.commdpi.com.

Dynamic AC magnetic susceptibility measurements are performed by applying an oscillating magnetic field and measuring the in-phase (χM′) and out-of-phase (χM″) components of the susceptibility as a function of frequency and temperature mdpi.comacs.orgmdpi.comnih.govbeilstein-journals.org. The presence of a non-zero out-of-phase signal (χM″) is indicative of slow magnetic relaxation, a hallmark of SMMs mdpi.comacs.orgmdpi.comnih.govbeilstein-journals.org. The frequency and temperature dependence of χM″ provide information about the relaxation dynamics, including the effective energy barrier to magnetization reversal (Ueff) and the relaxation time (τ) acs.orgnih.govbeilstein-journals.org.

Studies on various dysprosium complexes, including mononuclear and dinuclear systems, have utilized AC susceptibility measurements to demonstrate slow magnetic relaxation and SMM behavior mdpi.comacs.orgmdpi.comnih.govbeilstein-journals.orgmdpi.comrsc.org. The shape and position of the χM″ peaks can be influenced by factors such as applied DC fields, which can suppress quantum tunneling of magnetization (QTM) and reveal thermally activated relaxation processes mdpi.combeilstein-journals.org.

Paramagnetic Behavior and Curie-Weiss Law Analysis of this compound and its Intercalates

This compound (DyCl₃) and its intercalated compounds often exhibit paramagnetic behavior, particularly at higher temperatures. Paramagnetism is characterized by the alignment of individual magnetic moments within a material in the presence of an external magnetic field, with no long-range magnetic order.

The temperature dependence of the magnetic susceptibility of paramagnetic materials often follows the Curie-Weiss law, which is a modification of the Curie law that accounts for interactions between magnetic centers conradstansbury.comallen.in. The Curie-Weiss law is expressed as:

χM = C / (T - θ)

where χM is the molar magnetic susceptibility, C is the Curie constant, T is the absolute temperature, and θ is the Weiss constant. The Curie constant C is related to the effective magnetic moment of the paramagnetic ion, while the Weiss constant θ provides information about the strength and nature of the interactions between magnetic centers. A positive θ indicates dominant ferromagnetic interactions, while a negative θ suggests dominant antiferromagnetic interactions acs.org.

Studies on pristine DyCl₃ and stage-2 DyCl₃-Graphite Intercalation Compounds (GICs) have shown that both exhibit paramagnetic behavior that follows the Curie-Weiss law researchgate.netresearchgate.net. For DyCl₃-GICs, the formation involves the intercalation of DyCl₃ layers into the graphite (B72142) lattice researchgate.netresearchgate.net. The DyCl₃ in-plane structure within the GIC is typically oblique researchgate.netresearchgate.net. Magnetic studies on these intercalates have confirmed their paramagnetic nature obeying the Curie-Weiss law researchgate.netresearchgate.net. The presence of graphene planes between the intercalated DyCl₃ layers in GICs can influence the magnetic properties, potentially leading to an increased Curie-Weiss temperature and a decrease in weak antiferromagnetic interactions between Dy³⁺ ions compared to the pristine chloride researchgate.net.

Data Table: Magnetic Properties of Selected Dysprosium Systems

Compound TypeSystem/LigandMagnetic Behavior (High T)Curie-Weiss Fit (θ)NotesSource
Pristine DyCl₃DyCl₃ParamagneticFollows Curie-Weiss researchgate.netresearchgate.net
DyCl₃-Graphite Intercalate (Stage 2)C₁₇.₃₆DyCl₃.₆₆ParamagneticFollows Curie-WeissInfluence of graphene layers on θ and antiferromagnetic interactions. researchgate.netresearchgate.net
Trinuclear Dy Complex[{(Cp)(Tp*)Ln(μ-bta)}₃·2(thf)] (Ln=Dy)ParamagneticNot specifiedWeak exchange coupling (-0.85 cm⁻¹) affects relaxation at low T. rsc.org
Trinuclear Rare-Earth ClusterDy₃ (Heptachloride Cluster)ParamagneticNot specifiedCoexistence of ferromagnetic and antiferromagnetic dipolar interactions. mdpi.com
Dinuclear Dy ComplexWith chloranilate ligandParamagneticNot specifiedExhibits slow relaxation of magnetization. mdpi.com
Dinuclear Dy ComplexWith bridging chloride or trifluoromethanesulfonateParamagneticNot specifiedRelaxation dynamics dominated by individual Dy sites. rsc.org
Mononuclear Dy ComplexWith phenalenyl-based ligandsParamagneticNot specifiedχMT values in agreement with free Dy(III) ion. beilstein-journals.org
Mononuclear Dy ComplexWith 2,6-diacetylpyridine (B75352) bis(isonicotinoylhydrazone)ParamagneticNot specifiedExhibits slow magnetic relaxation (for specific complex). rsc.org
Mononuclear Dy ComplexBis(amide) complexParamagneticNot specifiedExhibits magnetic hysteresis and SMM behavior. acs.orgnih.govchemistryviews.org
Dy-Y Solid SolutionsAlloys with < 90 at.% DyParamagneticFollows Curie-WeissTN decreases with decreasing Dy content. aip.org

Solution Chemistry and Electrochemical Behavior of Dysprosium Chloride

Hydration Studies of Dysprosium(III) Ions in Aqueous Solutions

When dissolved in water, Dy³⁺ ions become hydrated, meaning they are surrounded by a shell of water molecules. The structure and dynamics of this hydration shell significantly influence the chemical properties of the ion in solution.

Experimental Determination of Hydration Shell (e.g., Neutron Diffraction)

Neutron diffraction, particularly using isotopic substitution, is a powerful experimental technique for determining the structure of the hydration shell around ions in solution. Studies using neutron scattering on dysprosium chloride solutions in heavy water (D₂O) have provided detailed information about the coordination of water molecules around the Dy³⁺ ion.

In a 2.38 m DyCl₃ in D₂O solution, neutron scattering experiments determined that each Dy³⁺ ion is surrounded by an average of 7.4 ± 0.5 water molecules in the first hydration shell. aip.orgresearchgate.netaip.org The dysprosium-oxygen separation was found to be 2.37 Å, and the dysprosium-deuterium separation was 3.04 Å. aip.orgresearchgate.netaip.org The orientation of the water molecules in the first hydration shell appears to be closer to planar compared to what has been typically observed in other aqueous solutions. aip.org Another neutron diffraction study on acidified 1 m DyCl₃ and other dysprosium salt solutions in D₂O found a coordination number of eight for the Dy³⁺ ion, which was independent of the counterion (chloride or perchlorate) and concentration. aip.org The near metal-oxygen and metal-deuterium distances were reported as 2.39 ± 0.02 Å and 3.03 ± 0.02 Å, respectively, for dysprosium. aip.org

Computational Modeling of Hydrated Ions (e.g., Molecular Dynamics)

Computational methods, such as molecular dynamics (MD) simulations, complement experimental studies by providing insights into the dynamic behavior and structure of hydrated ions at the atomic level. These simulations can help to understand the interactions between the Dy³⁺ ion and surrounding water molecules and counterions.

Molecular dynamics simulations, using various force fields, have been employed to investigate the hydration structure and dynamics of lanthanide aqua ions, including Dy³⁺. acs.org Classical MD simulations can replicate experimental metal-oxygen distances and coordination numbers. acs.org Studies combining MD calculations with experimental techniques like Extended X-ray Absorption Fine Structure (EXAFS) have helped determine reliable distances within the hydration shell. acs.org Research on concentrated dysprosium(III) chloride solutions using MD simulations and spectroscopy indicated that the first coordination sphere of hydrated Dy³⁺ ions is primarily occupied by water molecules, with a coordination number typically around 8. researchgate.net At higher concentrations (around 3.1 mol/kg), the average number of water molecules in the second hydration sphere decreases, while the average number of chloride ions increases, although inner-sphere complex formation with chloride ions was not observed up to approximately 3 M concentrations. researchgate.net

Speciation of Dysprosium(III) in Chloride Solutions

The speciation of Dy³⁺ in chloride solutions refers to the different chemical species or complexes that the dysprosium ion forms with chloride ions and water molecules. This speciation is influenced by factors such as concentration, pH, and the presence of other ligands.

Studies on the speciation and behavior of dysprosium(III) chloride in molten salt eutectics, such as LiCl–KCl–CsCl, have been conducted using electrochemical and spectroscopic techniques. researchgate.net These studies can provide insights into the complexation of Dy³⁺ with chloride ions in non-aqueous environments, which can be relevant to understanding speciation in highly concentrated aqueous solutions or as a comparison point. Electronic absorption spectra of Dy(III) ions in molten salts have been recorded at various temperatures to understand their behavior. researchgate.net In dilute solutions in molten LiCl–KCl–CsCl eutectic, the cathodic reduction of Dy(III) ions was found to be irreversible and controlled by charge transfer. researchgate.net

In aqueous solutions, the chemical speciation of rare earth elements like dysprosium is not yet fully understood, particularly regarding the species that form with inorganic and organic ligands under varied aquatic conditions. wlu.ca Understanding this speciation is considered necessary for evaluating the potential toxicity of these metals. wlu.ca

Solubility and Precipitation Kinetics of Dysprosium Compounds

The solubility of dysprosium compounds, including this compound, and the kinetics of their precipitation are important aspects of their solution chemistry. These properties dictate under what conditions dysprosium compounds will dissolve or form solid phases.

Most dysprosium compounds are soluble in water. wikipedia.org However, some, like dysprosium carbonate tetrahydrate (Dy₂(CO₃)₃·4H₂O) and dysprosium oxalate (B1200264) decahydrate (B1171855) (Dy₂(C₂O₄)₃·10H₂O), are insoluble in water. wikipedia.org

Solubility experiments with dysprosium have been conducted to understand precipitate formation and solubility under varying water chemistries, including different pH levels and total carbonate concentrations. wlu.cawlu.ca These studies are foundational for developing models to predict chemical equilibrium and potential environmental impact. wlu.cawlu.ca Experiments have shown that under atmospheric CO₂ and low total metal concentrations, data on solubility limits can be unreliable due to detection limits. wlu.cawlu.ca Most water chemistries studied appeared to reach steady-state conditions for dysprosium precipitation within 24 hours, but the measured dissolved metal concentrations did not always reach predicted equilibrium concentrations. wlu.cawlu.ca This indicates that while a steady state is achieved relatively quickly, true equilibrium may take longer. wlu.cawlu.ca Precipitation of dysprosium was observed to be very low under atmospheric conditions, while higher total carbonate concentrations showed stronger agreement in precipitation behavior. wlu.cawlu.ca At pH 9 and under conditions saturated with both hydroxides and carbonates, significant precipitation of dysprosium was observed. wlu.cawlu.ca

The kinetics of precipitation, the rate at which solid particles form, can be influenced by factors such as mass transport and surface kinetics, as well as the adsorption of species onto the growing solid surface. le.ac.uk While the search results did not provide specific data tables on this compound solubility or precipitation kinetics, the principles observed for other compounds like calcite suggest that adsorption can play a role in the effective solubility and precipitation rate. le.ac.uk

Electrochemistry in Molten Salt Media

The electrochemical behavior of dysprosium ions in molten salt media is particularly relevant for processes like the electrorefining of spent nuclear fuel and the production of rare earth metals. Molten chlorides, such as LiCl-KCl or NaCl-KCl eutectics, are commonly used as electrolytes.

Electroreduction Mechanisms of Dysprosium Ions in Chloride Melts

The electroreduction of dysprosium ions in chloride melts involves the reduction of Dy³⁺ to metallic dysprosium. The mechanism of this process has been investigated using various electrochemical techniques, including cyclic voltammetry and chronopotentiometry.

In eutectic LiCl-KCl melts, the electroreduction of Dy³⁺ ions on inert electrodes like tungsten has been proposed to occur in a single three-electron step: Dy³⁺ + 3e⁻ → Dy. scirp.orgresearchgate.net Some studies in LiCl-KCl eutectic have suggested a two-step mechanism involving an intermediate Dy²⁺ species: Dy³⁺ + 1e⁻ → Dy²⁺ followed by Dy²⁺ + 2e⁻ → Dy. scirp.orgresearchgate.net However, other research in KCl-NaCl-CsCl eutectic melt at 823 K found the electroreduction of Dy³⁺ ions on tungsten electrodes to be reversible and proceed within a single three-electron stage at polarization rates up to 0.1 V/s. national-univ.netmdpi.com Higher scan rates in this melt indicated a slower charge transfer stage, leading to quasi-reversible behavior. national-univ.netmdpi.com

Studies in equimolar NaCl-KCl melt at 973 K on tungsten electrodes also found the electroreduction of this compound complexes to occur in a three-electron step under stationary and non-stationary polarization up to 0.1 V/s, limited by the diffusion stage. scirp.orgresearchgate.net Higher scan rates resulted in the slowness of the charge transfer stage. scirp.orgscirp.org The diffusion coefficient of Dy³⁺ ions in molten NaCl-KCl at 973 K was calculated to be (1.60 ± 0.2) × 10⁻⁵ cm²/s. scirp.org

When active electrodes like silver or aluminum are used, the electroreduction can be complicated by alloy formation with the cathode material. scirp.orgresearchgate.net For instance, on a silver electrode in NaCl-KCl melt, alloy formation occurs. researchgate.net On an aluminum electrode in LiCl-KCl eutectic melt, electroreduction of Dy³⁺ proceeds by a single stage with the formation of a stable Dy-Al alloy. scirp.org Co-electroreduction of dysprosium ions with other metals like nickel in molten chlorides can lead to the formation of intermetallic phases, such as DyNi₅, DyNi₃, and DyNi₂. mdpi.com

Table 1: Electroreduction of Dysprosium Ions in Chloride Melts

Melt CompositionTemperature (K)Electrode MaterialProposed MechanismRate Limiting Step (low scan rates)Diffusion Coefficient (cm²/s)
KCl-NaCl-CsCl Eutectic823W, AgThree-electron (reversible)DiffusionNot specified in source
NaCl-KCl Equimolar973W, AgThree-electronDiffusion(1.60 ± 0.2) × 10⁻⁵ scirp.org
LiCl-KCl EutecticVariousW, AlThree-electron or two-stepElectrocrystallization (on W)Not specified in source

Table 2: Hydration Properties of Dy³⁺ in Aqueous Solution from Neutron Diffraction

Solution Concentration (m)SolventCoordination NumberDy-O Distance (Å)Dy-D Distance (Å)Reference
2.38D₂O7.4 ± 0.52.373.04 aip.orgresearchgate.netaip.org
1.0 (acidified)D₂O82.39 ± 0.023.03 ± 0.02 aip.org
0.3 (acidified)D₂O8Not specifiedNot specified aip.org

Formation and Disproportionation of Dysprosium(II) Chloride in Molten Systems

In molten salt systems, dysprosium typically exists in the +3 oxidation state as DyCl₃. However, under certain conditions, the reduced species, dysprosium(II) chloride (DyCl₂), can form. DyCl₂ is an ionic compound with dysprosium in the +2 oxidation state, which is a reduced state compared to the more common +3 state wikipedia.org. DyCl₂ is described as a glossy black solid that is susceptible to oxidation in air wikipedia.org.

The formation of DyCl₂ can occur through the reaction of DyCl₃ with dysprosium metal at elevated temperatures in molten systems. For instance, heating a molten mixture of DyCl₃ with dysprosium metal, followed by rapid quenching, can produce DyCl₂. This process typically requires inert containers, such as those made of molybdenum, niobium, or tantalum, to prevent alloy formation with the dysprosium metal wikipedia.org.

Disproportionation reactions involve a species in an intermediate oxidation state reacting to form products in both higher and lower oxidation states. In molten chlorides, disproportionation of Dy(II) can occur, leading to the formation of Dy(III) and dysprosium metal. While the search results specifically mention the disproportionation of Nd(II) in molten chlorides (3Nd(II) ⇔ 2Nd(III) + Nd(m)) researchgate.net, a similar reaction can be inferred for dysprosium based on the general behavior of lanthanides in reduced oxidation states in these systems. The stability of Dy(II) and its propensity for disproportionation are influenced by factors such as temperature, the composition of the molten salt, and the presence of other species.

Diffusion Coefficients of this compound Complexes in Molten Salts

The electrochemical behavior of dysprosium ions in molten salts is significantly influenced by the diffusion of dysprosium-containing complexes. In chloride melts, dysprosium ions are often present as complex species, such as DyCl₆³⁻ scirp.org. Understanding their diffusion coefficients is essential for modeling and optimizing electrochemical processes like electroreduction.

Studies using techniques such as linear and cyclic voltammetry have been employed to investigate the electroreduction of this compound complexes in molten salts. In an equimolar NaCl-KCl melt at 973 K, the diffusion coefficient for DyCl₆³⁻ ions was determined to be (1.60 ± 0.2) × 10⁻⁵ cm²/s scirp.org. Another study in a eutectic KCl-NaCl-CsCl melt at 823 K reported a diffusion coefficient for DyCl₆³⁻ ions of (0.5 ± 0.2) × 10⁻⁵ cm²/s national-univ.net and 0.49 × 10⁻⁵ cm²·s⁻¹ mdpi.com. These values are in good agreement with other published data for similar systems national-univ.netmdpi.com.

The electroreduction of dysprosium ions in these melts typically occurs as a three-electron step process scirp.orgnational-univ.net. At stationary and non-stationary polarization up to a certain scan rate (e.g., 0.1 V/s), the process is often limited by the diffusion of the dysprosium complex ions to the electrode surface scirp.orgnational-univ.net. At higher scan rates, the charge transfer stage can become the limiting factor national-univ.net. Chronoamperometry studies have indicated that the nucleation of dysprosium on a tungsten electrode can be described as instantaneous three-dimensional nucleation researchgate.net.

The diffusion coefficients of this compound complexes in molten salts are summarized in the table below:

Molten Salt SystemTemperature (K)Dysprosium SpeciesDiffusion Coefficient (cm²/s)Reference
Equimolar NaCl-KCl973DyCl₆³⁻(1.60 ± 0.2) × 10⁻⁵ scirp.org
Eutectic KCl-NaCl-CsCl823DyCl₆³⁻(0.5 ± 0.2) × 10⁻⁵ national-univ.net
Eutectic KCl-NaCl-CsCl823DyCl₆³⁻0.49 × 10⁻⁵ mdpi.com

Phase Diagrams of this compound-Alkali Metal Chloride Systems

Phase diagrams of binary systems involving this compound and alkali metal chlorides are crucial for understanding the melting behavior, solid-state reactions, and the formation of intermediate compounds in these mixtures. These diagrams are typically constructed using techniques such as differential scanning calorimetry (DSC) and thermal analysis d-nb.infoakjournals.com.

Systematic investigations have been conducted on the phase diagrams of DyCl₃–MCl systems, where M represents alkali metals (Na, K, Rb, Cs) d-nb.info. These studies have revealed the formation of various compounds and eutectic points.

In the DyCl₃–LiCl binary system, one compound, Li₃DyCl₆, is formed. This compound melts congruently at 768 K with an enthalpy of 51.6 kJ/mol⁻¹. The phase diagram of this system includes two eutectics: LiCl–Li₃DyCl₆ and Li₃DyCl₆–DyCl₃. The eutectic compositions and temperatures were determined from Tammann's plots, with the LiCl–Li₃DyCl₆ eutectic located at a DyCl₃ mole fraction of 0.206 and a temperature of 746 K, and the Li₃DyCl₆–DyCl₃ eutectic at a DyCl₃ mole fraction of 0.542 and a temperature of 674 K d-nb.info. This reinvestigation of the DyCl₃–LiCl system provided different results compared to some earlier literature, particularly regarding the melting behavior of Li₃DyCl₆ d-nb.info.

For systems with heavier alkali metal chlorides (K, Rb, Cs), the phase diagrams tend to exhibit the formation of different types of compounds. For instance, in the DyCl₃–KCl system, three compounds have been identified, two of which melt congruently (K₃DyCl₆ and KDy₂Cl₇), and the third melts incongruently d-nb.info. Comprehensive reviews and studies have been conducted on the phase diagrams of lanthanide chloride–alkali metal chloride systems, including those involving dysprosium, using techniques like DTA and considering solid-state reactions akjournals.com.

Determining accurate phase diagrams for reactive chloride systems like these requires careful experimental procedures, including the purification of salts and working in controlled atmospheres to avoid reactions with air and moisture wseas.com.

Catalytic Applications of Dysprosium Chloride Based Compounds in Research

Dysprosium as a Lewis Acid Catalyst in Organic Synthesis

Lanthanide salts, including dysprosium(III) triflate (Dy(OTf)₃), are recognized as effective Lewis acid catalysts in organic synthesis due to their high oxophilicity and stability in aqueous environments. researchgate.net The Lewis acidity of lanthanide salts is particularly pronounced when combined with non-coordinating, electron-withdrawing anions like triflates. researchgate.net Dysprosium(III) triflate, being a mild Lewis acid, has proven to be an excellent catalyst for reactions involving both nitrogen and oxygen functionalities. researchgate.net

Heterogeneous Catalysis with Dysprosium-Organic Frameworks (Dy-MOFs)

Metal-organic frameworks (MOFs) are a class of porous hybrid materials with potential applications in heterogeneous catalysis. nanochemres.orgnanochemres.orgspringerprofessional.deresearchgate.net Dysprosium-organic frameworks (Dy-MOFs) have been synthesized and explored as heterogeneous Lewis acid catalysts. nanochemres.orgnanochemres.org These frameworks contain active Dy(III) centers that act as accessible Lewis acid sites, facilitating the activation of organic molecules. nanochemres.orgnanochemres.org

A Dy-MOF synthesized from dysprosium(III) nitrate (B79036) hexahydrate and 1,3,5-benzenetricarboxylate (BTC) has been successfully employed as a heterogeneous Lewis acid catalyst for sulfoxidation reactions. nanochemres.orgnanochemres.org This Dy-MOF catalyst maintained its structural integrity after the catalytic reaction, which is crucial for heterogeneous catalysis. nanochemres.orgnanochemres.org The catalytic activity is attributed to the Lewis acidic Dy(III) centers activating the electrophile, with the reaction proceeding via a peroxo species as the active oxidant. nanochemres.org

Specific Organic Reactions Catalyzed by Dysprosium(III) Salts

Dysprosium(III) salts, such as dysprosium triflate, have been investigated for their catalytic activity in various organic transformations. researchgate.net

Sulfide (B99878) Oxidation: Dysprosium(III) complexes grafted onto modified mesoporous MCM-41 have shown high effectiveness for promoting the oxidation of sulfur-containing compounds. researchgate.net Additionally, the Dy-MOF mentioned earlier has demonstrated the ability to catalyze the sulfide oxidation reaction to sulfoxide (B87167) with high efficiency. nanochemres.orgnanochemres.org

Friedel-Crafts Alkylation: Dysprosium(III) complexes have been used as catalysts for the Friedel-Crafts alkylation of indole (B1671886) with aldehydes, achieving yields varying from 59% to 98%. researchgate.net Lanthanide triflates, including dysprosium triflate, are water-tolerant Lewis acids that can catalyze Friedel-Crafts alkylation reactions. acs.org

Piancatelli Rearrangement: Dysprosium(III) triflate is an effective catalyst for the Piancatelli rearrangement of 2-furylcarbinols into 4-hydroxycyclopentenones. researchgate.netmdpi.comescholarship.org This reaction is a valuable method for synthesizing highly functionalized cyclopentenone building blocks. researchgate.net The aza-Piancatelli rearrangement, which utilizes anilines, can be catalyzed by a catalytic amount (5 mol %) of Dy(OTf)₃, often preferred over other catalysts like Sc(OTf)₃ due to cost considerations. researchgate.netmdpi.com Studies have shown that the rate of the dysprosium triflate-catalyzed aza-Piancatelli rearrangement is influenced by competitive binding between the aniline (B41778) and the catalyst. acs.org The reaction mechanism is proposed to involve the activation of the furylcarbinol by the Lewis acid, followed by nucleophilic attack and a cascade rearrangement. mdpi.com

Electrocatalysis by Dysprosium Complexes

Heterogeneous catalysis using air-stable lanthanide complexes, including dysprosium complexes, is an area of ongoing research, particularly in electrochemistry. acs.orgresearchgate.netresearchgate.netnih.govscispace.com

Heterogeneous Water Oxidation Systems

Dysprosium complexes have been demonstrated as robust electrocatalysts for heterogeneous water oxidation in alkaline solutions. acs.orgresearchgate.netresearchgate.netnih.govscispace.com Studies have investigated mononuclear and dinuclear dysprosium complexes with Schiff-base ligands for this application. acs.orgresearchgate.netresearchgate.netnih.gov A specific dinuclear dysprosium complex, [Dy₂(hmb)₂(OAc)₄]·MeCN (complex 3), has shown promising activity in heterogeneous water oxidation. acs.orgresearchgate.netresearchgate.netnih.gov The catalytic activity of these dysprosium complexes can be enhanced by the addition of N-containing heterocyclic additives such as 4-(dimethylamino)pyridine (DMAP). acs.orgresearchgate.netresearchgate.netnih.gov The use of DMAP with complex 3 on a carbon paper electrode resulted in a significant enhancement of the overpotential at a current density of 10 mA cm⁻². acs.orgresearchgate.netresearchgate.netnih.gov

Photocatalysis and Photooxidation Reactions

Dysprosium-containing materials have also been explored for their activity in photocatalytic and photooxidation reactions. researchgate.net

Dysprosium-Doped Layered Double Hydroxides in Pharmaceutical Pollutant Degradation

Layered double hydroxides (LDHs) are considered promising photocatalytic materials for the degradation of pollutants in water due to their tunable structure and properties. researchgate.netfrontiersin.orgmdpi.com Dysprosium-doped layered double hydroxides (Dy-LDHs) have been investigated for the photocatalytic degradation of pharmaceutical pollutants. researchgate.netfrontiersin.orgfrontiersin.org

Dysprosium Chloride in Advanced Materials Science Research

Precursor Chemistry for Functional Materials

As a primary source material, dysprosium chloride is integral to the bottom-up synthesis of nanoscale materials and the development of functional ceramics and phosphors. sigmaaldrich.comsamaterials.com Its role as a starting point for creating other dysprosium compounds is a cornerstone of its application in materials science. wikipedia.orgthermofisher.com

Synthesis of Dysprosium Oxide (Dy₂O₃) and Fluoride (B91410) (DyF₃) Nanoparticles

The synthesis of high-purity nanoparticles is a critical area of nanotechnology, and this compound is a key reagent in this field.

Dysprosium Fluoride (DyF₃) Nanoparticles: Aqueous solutions of this compound are used directly in the preparation of dysprosium fluoride nanoparticles. wikipedia.orgchemeurope.com A common synthesis route involves the reaction of DyCl₃ with a fluoride source, such as sodium fluoride (NaF), in an aqueous solution, leading to the precipitation of DyF₃ nanoparticles. wikipedia.org The reaction is as follows: DyCl₃(aq) + 3NaF(aq) → DyF₃(s) + 3NaCl(aq) wikipedia.org This method allows for the formation of crystalline DyF₃, a material valued for its magnetic and optical properties, making it suitable for applications in optical coatings and solid-state lasers. samaterials.com

Dysprosium Oxide (Dy₂O₃) Nanoparticles: While some methods produce dysprosium oxide nanoparticles from precursors like dysprosium nitrate (B79036), this compound often serves as a crucial intermediate. researchgate.net A frequent starting material for synthesis is bulk dysprosium oxide (Dy₂O₃) powder, which is dissolved in hydrochloric acid (HCl). wikipedia.orgstackexchange.com This reaction forms a solution of hydrated this compound (DyCl₃·6H₂O). wikipedia.orgstackexchange.com This solution can then be used in various nanoparticle synthesis techniques, such as hydrolysis or combustion methods. researchgate.netmst.edu Furthermore, the controlled heating of this compound hexahydrate can lead to the formation of dysprosium oxychloride (DyOCl), which upon further thermal treatment, transforms into dysprosium oxide. wikipedia.orgmst.edupnnl.gov Dy₂O₃ nanoparticles are investigated for their high magnetic susceptibility and as high-permittivity dielectrics. wikipedia.org

NanoparticlePrecursorTypical Synthesis MethodKey PropertiesPotential Applications
Dysprosium Fluoride (DyF₃)This compound (DyCl₃)Precipitation from aqueous solution with a fluoride salt. wikipedia.orgStrong magnetic properties, optical luminescence. samaterials.comOptical coatings, solid-state lasers, magnetic devices. samaterials.com
Dysprosium Oxide (Dy₂O₃)This compound (as intermediate)Hydrolysis or thermal decomposition of DyCl₃·6H₂O. mst.edupnnl.govHigh magnetic moment, high dielectric constant. wikipedia.orgHigh-k gate dielectrics, phosphors, ceramics. wikipedia.orgtreibacher.com

Dysprosium-Containing Ceramics and Phosphors Development

This compound is a foundational material for creating bulk functional materials like ceramics and phosphors.

Phosphors: The compound is directly used in the production of luminescent materials, particularly phosphors. samaterials.comalfa-chemistry.com These materials are essential in applications such as display screens and energy-efficient lighting. samaterials.com The dysprosium ion (Dy³⁺) provides characteristic emission spectra, which can be tailored by incorporating it into various host lattices.

Ceramics: Dysprosium oxide (Dy₂O₃) is a component in specialized ceramics. wikipedia.org this compound can be considered a precursor in this context, as it is a common starting point for producing high-purity dysprosium oxide. wikipedia.orgtreibacher.com These ceramics are used in applications requiring high thermal stability or specific magnetic properties, such as in cermets for nuclear reactor control rods. treibacher.com

Thin Film Deposition Technologies

The fabrication of high-quality thin films is essential for modern electronics and optics. While this compound itself is not typically used directly in high-vacuum deposition techniques due to its low volatility, it serves as the ultimate source for the dysprosium in the specialized precursors required for these processes. wikipedia.orgmdpi.com

Metal Organic Chemical Vapor Deposition (MOCVD) of Dysprosium Scandate (DyScO₃) Films

Metal-Organic Chemical Vapor Deposition (MOCVD) is a process that uses volatile, molecular organometallic compounds as precursors to deposit thin films. wikipedia.orggoogle.com Inorganic salts like this compound are not suitable for MOCVD because they lack the necessary volatility for transport in the gas phase. wikipedia.org

For the deposition of dysprosium scandate (DyScO₃) films, researchers use complex organometallic precursors. While not directly synthesized from DyCl₃ in a single step, these precursors are derived from a dysprosium source. DyScO₃ is of interest as a high-k dielectric material, which could be used in next-generation electronic components.

Atomic Layer Deposition (ALD) of Dysprosium Oxide Films

Atomic Layer Deposition (ALD) is another advanced thin-film technique that relies on sequential, self-limiting surface reactions from volatile precursor gases. americanelements.com Similar to MOCVD, ALD requires highly volatile precursors, and therefore does not use inorganic salts like this compound directly. mdpi.com

The ALD of dysprosium oxide (Dy₂O₃) films employs specialized organometallic precursors such as Dy(thd)₃ (thd = 2,2,6,6-tetramethyl-3,5-heptanedionato) or amidinate-based compounds. hanyang.ac.kr These precursors are designed for thermal stability and reactivity under ALD process conditions. The resulting Dy₂O₃ films are highly conformal and uniform, making them suitable for coating complex 3D structures. hanyang.ac.kr

Research into Thin Films for Metal-Insulator-Metal (MIM) Capacitors and Optoelectronic Devices

Thin films containing dysprosium, derived from precursors that ultimately originate from sources like DyCl₃, are actively researched for advanced electronic and optoelectronic devices.

Metal-Insulator-Metal (MIM) Capacitors: Dysprosium scandate (DyScO₃) thin films are investigated for their potential use as the insulating layer in MIM capacitors. These films exhibit a high dielectric constant, which allows for greater charge storage capacity.

Optoelectronic Devices: Dysprosium oxide (Dy₂O₃) thin films are studied for various applications due to their unique properties. They are considered for use as high-permittivity (high-k) gate dielectrics in transistors and for their optical properties in luminescent devices. wikipedia.org Doping other materials, such as hafnium oxide (HfO₂), with dysprosium can stabilize desirable crystalline phases and reduce leakage currents, which is critical for high-performance, low-power electronic devices. hanyang.ac.kr

Thin Film MaterialDeposition TechnologyTypical Precursor TypeKey Research FindingsTarget Application
Dysprosium Scandate (DyScO₃)MOCVDOrganometallic (e.g., dionates)Exhibits a high dielectric constant.MIM Capacitors.
Dysprosium Oxide (Dy₂O₃)ALDOrganometallic (e.g., β-diketonates)Produces highly conformal, uniform films with high-k properties. hanyang.ac.krGate dielectrics, Optoelectronics. wikipedia.org
Dysprosium-doped HfO₂ALDOrganometallicDy doping stabilizes crystal phase and significantly reduces leakage current. hanyang.ac.krHigh-performance logic devices. hanyang.ac.kr

Graphite (B72142) Intercalation Compounds (GICs) with this compound

Graphite intercalation compounds (GICs) are complex materials formed by inserting guest molecules or atoms between the graphene layers of a graphite host. This process, known as intercalation, can significantly alter the physical and chemical properties of the graphite, leading to novel materials with unique electronic and magnetic characteristics. The intercalation of rare-earth metal chlorides, such as this compound (DyCl₃), is of particular interest due to the strong magnetic moments of rare-earth ions.

Synthesis and Characterization of DyCl₃-GICs

The synthesis of this compound-graphite intercalation compounds (DyCl₃-GICs) presents a significant challenge due to the stability of the graphite lattice. One effective method for achieving intercalation is through chemical vapor transport. iaea.org This technique involves the transport of the intercalant in the gas phase to the graphite host.

In a notable study, a 1st stage DyCl₃-GIC was synthesized using a chemical vapor transport process that utilized the gaseous species DyAl₃Cl₁₂. iaea.org The reaction was carried out under a chlorine atmosphere, with researchers finding that an increased chlorine pressure enhanced the yield of the intercalation. iaea.org The resulting product was a mixture containing a 1st stage DyCl₃-GIC and a 2nd stage aluminum chloride (AlCl₃)-GIC. iaea.org

Characterization of the synthesized DyCl₃-GIC was performed using a combination of analytical techniques:

Gravimetric analysis, Energy-Dispersive X-ray (EDX) analysis, and 00l X-ray diffraction (XRD) were collectively used to confirm the formation of a 1st stage DyCl₃-GIC. iaea.org

X-ray diffraction data indicated a repeat distance (the distance between two consecutive this compound layers) of 982 picometers. iaea.org

The combination of analytical data suggested a chemical formula of approximately C₈.₁DyCl₃.₉ for the compound. iaea.org

Further structural analysis revealed that the intercalated this compound sheet maintains a three-layered Cl-Dy-Cl stacking sequence, similar to its structure in the pristine, non-intercalated state. iaea.org

The general synthesis of GICs can also be achieved through methods like the two-zone vapor transport method, where the graphite and the intercalant (in this case, a metal chloride) are heated at different temperatures to facilitate the reaction. dtic.mil The resulting stage of the GIC, which refers to the number of graphene layers between each intercalant layer, is controlled by the temperature gradient between the graphite and the chloride source. dtic.mil

Table 1: Properties of Synthesized 1st Stage DyCl₃-GIC

PropertyValueSource
Stage1st iaea.org
Synthesis MethodChemical Vapor Transport iaea.org
Repeat Distance (Ic)982 pm iaea.org
Approximate FormulaC8.1DyCl3.9 iaea.org
Intercalated Sheet StructureThree-layered (Cl-Dy-Cl) iaea.org

Magnetic Properties of Intercalated this compound in GICs

The magnetic properties of GICs are a subject of intense research, as the two-dimensional confinement of magnetic species within the graphite layers can lead to behaviors not observed in the bulk material. While specific studies on the magnetic properties of DyCl₃-GICs are not extensively detailed in the available literature, the behavior of such compounds can be inferred from the known properties of dysprosium and other metal chloride GICs.

Dysprosium is known for its complex magnetic behavior, exhibiting paramagnetism at temperatures above 179 K, antiferromagnetism between 85 K and 179 K, and ferromagnetism below 85 K. aps.org The large magnetic moment of the dysprosium ion (Dy³⁺) is a key contributor to these properties. nih.gov When intercalated into graphite, the this compound layers are separated by graphene sheets, which can influence the magnetic ordering.

Research on other ferric chloride (FeCl₃)-GICs has shown that these materials exhibit magnetic phase transitions at low temperatures. dtic.milaps.org For instance, stage 1 and stage 2 FeCl₃-GICs undergo magnetic phase transitions at approximately 4.3 K and 1.8 K, respectively. dtic.mil A key finding in these systems is a susceptibility maximum that is attributed to the two-dimensional nature of the intercalated magnetic layers. aps.org This maximum is highly anisotropic, appearing only when the magnetic field is applied parallel to the basal plane of the graphite. aps.org

Based on these findings, it is anticipated that DyCl₃-GICs would also exhibit unique low-temperature magnetic phenomena. The key factors influencing their magnetic properties would include:

The stage of the GIC: The distance between the DyCl₃ layers, determined by the stage number, will affect the interlayer magnetic coupling. Higher stage compounds, with greater separation between magnetic layers, are expected to show more pronounced two-dimensional magnetic behavior.

The large magnetic moment of Dy³⁺: This will likely lead to strong magnetic responses and potentially higher magnetic transition temperatures compared to GICs with less magnetic intercalants.

Magnetic anisotropy: Similar to FeCl₃-GICs, the magnetic properties of DyCl₃-GICs are expected to be highly anisotropic, with different behaviors observed when the magnetic field is applied parallel versus perpendicular to the graphene planes.

The study of the magnetic properties of DyCl₃-GICs remains a promising area for discovering novel magnetic phenomena in low-dimensional systems.

Development of Luminescent Materials for Laser and Optoelectronic Applications

This compound is a key precursor in the development of advanced luminescent materials, particularly for applications in lasers and optoelectronics. stanfordmaterials.comsamaterials.com The trivalent dysprosium ion (Dy³⁺) possesses favorable electronic transitions that lead to strong luminescence, especially in the visible spectrum.

Dysprosium-doped materials are of particular interest for generating white light. spiedigitallibrary.orgresearchgate.net The emission spectrum of Dy³⁺ often features strong bands in the blue and yellow regions, which can be combined to produce white light. spiedigitallibrary.org This property is being explored for the development of solid-state lighting technologies. For instance, Dy³⁺-doped potassium lead chloride (KPb₂Cl₅) crystals have been investigated for their white light emission characteristics when excited by a 405 nm diode laser. spiedigitallibrary.org

In the realm of laser technology, dysprosium is used in conjunction with other elements, such as vanadium, to create laser materials. stanfordmaterials.comsamaterials.com Dysprosium-doped glass is a specialized application where this compound serves as a crucial starting material. stanfordmaterials.comsamaterials.com These materials are also incorporated into phosphors for various lighting applications. samaterials.com

Table 2: Luminescent Applications of Dysprosium-Based Materials

ApplicationMaterial ExampleKey FeatureSource
White Light EmissionDy³⁺-doped KPb₂Cl₅Bright white light under 405 nm excitation spiedigitallibrary.org
Laser MaterialsDysprosium-doped glassUtilizes the luminescent properties of Dy³⁺ stanfordmaterials.comsamaterials.com
PhosphorsDysprosium-doped borate (B1201080) glassEfficient conversion of UV/blue to yellow-green light fraunhofer.de
Projector Light SourcesDy³⁺-doped light rodsEnhanced light yield through increased absorption path fraunhofer.de

Research into Dysprosium Compounds for Magnetic Resonance Imaging (MRI) Contrast Agents

In the field of medical imaging, there is ongoing research into the use of dysprosium compounds as contrast agents for Magnetic Resonance Imaging (MRI). Dysprosium-based agents are being investigated primarily as T₂ contrast agents, which work by shortening the transverse relaxation time (T₂) of water protons in their vicinity, leading to a darkening of the MRI image in those areas. researchgate.netrsc.org

The potential of dysprosium in this application stems from several key properties of the Dy³⁺ ion:

High Magnetic Moment: Among the lanthanides, Dy³⁺ possesses one of the highest magnetic moments. nih.govrsc.org This property is crucial for inducing significant changes in the local magnetic field, which in turn affects the relaxation of water protons.

Short Electronic Relaxation Time: Unlike gadolinium (Gd³⁺), which is the basis for most clinically used T₁ contrast agents, Dy³⁺ has a very short electronic relaxation time. nih.govresearchgate.net This makes it an effective T₂ relaxation agent, especially at the high magnetic field strengths used in modern MRI scanners. researchgate.net

Field-Dependent Relaxivity: The efficiency of a T₂ contrast agent, known as its transverse relaxivity (r₂), increases with the strength of the magnetic field for dysprosium-based agents due to a mechanism known as Curie spin relaxation. rsc.org This makes them particularly promising for high-field and ultra-high-field MRI. rsc.org

Research has moved beyond simple dysprosium complexes to the development of dysprosium-based nanoparticles, which can exhibit significantly higher r₂ values. rsc.org For example, studies on dysprosium phosphate (B84403) and dysprosium oxide nanoparticles have demonstrated their potential as highly effective T₂ contrast agents. nih.govrsc.orgmdpi.com These nanoparticles can be surface-functionalized, opening up possibilities for targeted delivery to specific tissues or cells. rsc.org

Table 3: Comparison of Dysprosium-Based MRI Contrast Agent Properties

Agent TypeKey PropertyAdvantageSource
Dy³⁺ ComplexesHigh magnetic moment, short electronic relaxation timeEffective T₂ contrast, especially at high magnetic fields nih.govresearchgate.netrsc.org
Dy-based Nanoparticles (e.g., Dysprosium Phosphate)Very high transverse relaxivity (r₂) valuesSuperior contrast enhancement at high and ultra-high fields rsc.org
Carbon-Coated Dysprosium Oxide NanoparticlesHigh r₂/r₁ ratioEfficient T₂ contrast with minimal T₁ effect mdpi.com

Theoretical and Computational Investigations of Dysprosium Chloride Systems

Electronic Structure Calculations (e.g., Relativistic Configuration-Interaction, Coupled-Cluster Methods)

The accurate description of the electronic structure of dysprosium chloride is challenging due to the partially filled 4f subshell and significant relativistic effects. High-level quantum chemical methods are essential to model these systems accurately.

Researchers have utilized advanced computational techniques to calculate the molecular and electronic structure of dysprosium trichloride (B1173362) (DyCl₃). nih.gov These studies have explored the impact of the 4f electrons and spin-orbit coupling on the molecule's geometry. nih.gov It was determined that while the specific electron configuration of the 4f subshell does not alter the geometry of the monomeric DyCl₃ molecule, including the 4f, 5s, and 5p electrons in the calculations is crucial for obtaining geometrical parameters that align with experimental data. nih.gov

Relativistic Configuration-Interaction (CI) methods are particularly important for heavy elements like dysprosium. arxiv.orgosti.gov These methods variationally include scalar-relativistic effects at the molecular orbital level and can treat spin-orbit coupling, which is critical for accurately describing the electronic states. osti.govescholarship.org For instance, a relativistic time-dependent configuration-interaction singles (RTDCIS) method has been developed, which starts from four-component spinors obtained by solving the Dirac-Fock equations. aps.org While not specifically applied to this compound in the cited literature, these methods represent the state-of-the-art for treating relativistic effects in heavy-element systems. arxiv.orgaps.org

Coupled-Cluster (CC) theory stands as a powerful tool for describing many-body systems and is considered a "gold standard" in quantum chemistry for its high accuracy in accounting for electron correlation. wikipedia.orgarxiv.org CC methods build upon the Hartree-Fock molecular orbital description by constructing multi-electron wavefunctions using an exponential cluster operator. wikipedia.org While standard implementations like CCSD(T) are highly effective, their application to systems with significant metallic character can be problematic. arxiv.org Nevertheless, for molecular systems like this compound complexes, coupled-cluster approaches provide a benchmark for accuracy. wikipedia.orggithub.io

A computational study on DyCl₃ determined the equilibrium bond length (rₑ) to be 2.443(14) Å, which is in agreement with the thermal average distance (r₉) of 2.459(11) Å obtained from high-temperature electron diffraction experiments. The molecule was found to have a trigonal planar geometry in its equilibrium state. nih.gov The study also noted that while spin-orbit coupling splits the ground electronic state, the resulting decrease in total electronic energy is minimal (approximately 0.025 hartree) and does not affect the geometrical parameters of the monomer. nih.gov

Table 1: Computed and Experimental Geometrical Parameters for DyCl₃

ParameterComputational ValueExperimental Value (Electron Diffraction)
Equilibrium Bond Length (rₑ)2.443(14) Å nih.gov-
Thermal Average Bond Length (r₉)-2.459(11) Å nih.gov
Equilibrium GeometryTrigonal Planar nih.gov-

Ligand Field Theory and Crystal Field Parameter Determination

Ligand Field Theory (LFT) and its simpler electrostatic analogue, Crystal Field Theory (CFT), are instrumental in describing the electronic structure and spectroscopy of d- and f-block metal complexes. wikipedia.org These theories explain how the degeneracy of the metal ion's orbitals is lifted by the electric field of the surrounding ligands.

For dysprosium(III) ions in a coordination environment, such as in this compound complexes, the interaction with the ligand field splits the 4f electronic states. This splitting is crucial for understanding the magnetic and spectroscopic properties of the complex. The magnitude of this splitting is described by crystal-field parameters (CFPs).

A detailed study of the DyCl₆³⁻ complex in elpasolite lattices (Cs₂NaGdCl₆:DyCl₆³⁻ and Cs₂NaDyCl₆) involved recording luminescence and absorption spectra to map the crystal-field levels. researchgate.net By analyzing the transitions from the ⁴F₉/₂ excited state to various lower-lying multiplet terms (⁶H₁₅/₂, ⁶H₁₃/₂, etc.), researchers were able to assign irreducible representations to the crystal-field components. researchgate.net

This experimental data was then used in conjunction with a Hamiltonian that includes both free-ion and crystal-field terms to refine a set of phenomenological crystal-field parameters. The analysis successfully located 45 crystal-field levels across 18 multiplets of the Dy³⁺ 4f⁹ electronic configuration. researchgate.net Such a parameterized model allows for the calculation of the complete energy level diagram and other properties like magnetic g-values. researchgate.net

Table 2: Example of Spectroscopic Transitions Studied for DyCl₆³⁻ researchgate.net

Transition (from ⁴F₉/₂)Terminal Multiplet Term
Emission⁶H₁₅/₂
Emission⁶H₁₃/₂
Emission⁶H₁₁/₂
Emission⁶H₉/₂
Emission⁶F₁₁/₂

Molecular Dynamics Simulations for Solution and Material Properties

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems, providing insights into structural arrangements, dynamics, and thermodynamics at the atomic level.

For this compound, MD simulations have been employed to investigate the microscopic properties of its aqueous solutions. One study combined MD calculations with experimental techniques like UV-vis/near-IR spectroscopy and time-resolved laser-induced fluorescence spectroscopy to examine DyCl₃ binary solutions across a range of concentrations. nih.govacs.org

These simulations provide detailed information about the hydration shell of the Dy³⁺ ion and the formation of ion pairs and complexes in solution. By coupling MD calculations with extended X-ray absorption fine structure (EXAFS) data, reliable interatomic distances can be determined. acs.org The results from these simulations are valuable for developing and parameterizing theoretical models, such as the binding mean spherical approximation (BIMSA), which aim to predict the thermodynamic properties of concentrated electrolyte solutions. nih.govacs.org

The simulations can reveal the coordination numbers of the dysprosium ion and the structure of the surrounding water molecules and chloride ions. This microscopic information is essential for understanding the bulk properties of the solution, such as osmotic coefficients. nih.gov

Application of Quantum Chemical Methods to Dysprosium Coordination Complexes

Quantum chemical methods are widely applied to understand the structure, bonding, and magnetic properties of dysprosium coordination complexes, including those containing chloride ligands. These calculations can predict geometries, analyze the nature of the metal-ligand bonds, and elucidate the factors governing their magnetic behavior, such as in single-molecule magnets (SMMs).

For example, a study on a dysprosium(III) complex with a flexible hexadentate amine ligand and two chloride ligands, [DyLᴺ⁶Cl₂]Cl·2H₂O, used X-ray diffraction and computational analysis to characterize its structure. mdpi.com The dysprosium ion was found to be in an eight-coordinate N₆Cl₂ environment with a distorted geometry between a triangular dodecahedron and a biaugmented trigonal prism. mdpi.com This work highlights how the interplay between the ligand framework, auxiliary ligands like chloride, and the metal ion's size dictates the final coordination geometry. mdpi.com

In the field of molecular magnetism, computational studies are crucial. An electrostatic model has been developed to predict the magnetic anisotropy of dysprosium(III) complexes based solely on their X-ray crystal structures. researchgate.net This model accurately reproduced the magnetic anisotropy axes for a series of low-symmetry dysprosium complexes, which were computed using high-level ab initio methods. researchgate.net Such models provide an intuitive understanding of how the ligand arrangement influences the magnetic properties that are critical for SMMs.

Furthermore, comparative studies on dinuclear dysprosium complexes with either bridging chloride or trifluoromethanesulfonate (B1224126) ligands have used computational analysis to evaluate the effects of the bridging anion on the magnetization dynamics. rsc.org These investigations revealed that while the exchange coupling interactions differ between the chloride-bridged and triflate-bridged complexes, the dynamic magnetic properties are primarily dominated by the relaxation processes of the individual Dy³⁺ sites. rsc.org

Predictive Modeling of Thermodynamic Properties and Phase Behavior

Computational modeling plays a significant role in predicting the thermodynamic properties and phase behavior of this compound, particularly in high-temperature systems like molten salts, which are relevant to pyrochemical reprocessing and metal extraction. rsc.org

Electrochemical studies of DyCl₃ in eutectic LiCl-KCl melts, combined with thermodynamic modeling, have been used to evaluate the properties of Cu-Dy intermetallic compounds formed during co-electroreduction. rsc.org Methods like open-circuit chronopotentiometry allow for the estimation of thermodynamic quantities such as the relative partial molar Gibbs free energies and activities of dysprosium in various intermetallic phases. mdpi.com

These experimental results provide the data needed to develop and validate predictive models for the phase behavior of these complex multi-component systems. For instance, the thermodynamic properties of DyₓNiᵧ intermetallic compounds have been determined in a KCl-NaCl-CsCl eutectic melt, providing crucial data for understanding and optimizing the electrochemical synthesis of these materials. mdpi.com While these studies focus on the products of DyCl₃ reduction, the underlying thermodynamic data and models are essential for predicting the behavior of the entire system.

The Materials Project utilizes density functional theory (DFT) calculations to predict the thermodynamic and structural properties of a vast array of inorganic compounds, including DyCl₃. materialsproject.org These high-throughput calculations can predict properties like formation enthalpy and provide information on the stability of different crystal structures, contributing to the predictive modeling of phase behavior. materialsproject.org

Table 3: Thermodynamic Data for DyₓNiᵧ Intermetallic Compounds at 823 K mdpi.com

Two-Phase Coexisting StateE, VΔḠDy, kJ/molaDy
DyNi₂ + DyNi₃-1.785-108.51.05 × 10⁻⁷
DyNi₃ + Dy₂Ni₇-1.758-116.34.21 × 10⁻⁸
Dy₂Ni₇ + DyNi₄-1.741-121.22.45 × 10⁻⁸
DyNi₄ + DyNi₅-1.728-125.01.55 × 10⁻⁸

Note: Data obtained in a KCl-NaCl-CsCl eutectic melt.

Judd-Ofelt Theory for Radiative Transitions and Luminescence Properties

Judd-Ofelt theory is a cornerstone for analyzing the optical spectra of lanthanide ions. wikipedia.org It provides a theoretical framework for calculating the intensities of intra-4f electronic transitions, which are formally forbidden by the Laporte selection rule but gain intensity through the mixing of opposite-parity electronic states (e.g., 4fⁿ⁻¹5d) induced by the non-centrosymmetric ligand field. wikipedia.org

The theory uses three phenomenological intensity parameters, Ωλ (λ = 2, 4, 6), which are determined by fitting experimental absorption spectra. researchgate.netmdpi.com These parameters reflect the interaction between the lanthanide ion and its local environment. Specifically, the Ω₂ parameter is highly sensitive to the asymmetry of the coordination environment and the degree of covalency in the metal-ligand bonds. mdpi.com

Numerous studies have applied Judd-Ofelt theory to dysprosium-doped materials to understand their luminescence properties. For Dy³⁺-doped borogermanate glasses, the theory was used to calculate intensity parameters, radiative transition probabilities (Aₜ), branching ratios (β), and radiative lifetimes (τᵣₐᏧ). mdpi.com The analysis showed that the Ω₂ parameter decreased with increasing B₂O₃ concentration, suggesting a more ionic bond between the Dy³⁺ ions and the surrounding ligands. mdpi.com

The emission spectra of Dy³⁺ complexes typically show characteristic bands in the blue (~480 nm) and yellow (~575 nm) regions, corresponding to the ⁴F₉/₂ → ⁶H₁₅/₂ and ⁴F₉/₂ → ⁶H₁₃/₂ transitions, respectively. frontiersin.orgresearchgate.net The relative intensity of these bands (the Y/B ratio) is sensitive to the local symmetry around the Dy³⁺ ion and can be related to the Judd-Ofelt parameters. researchgate.net This sensitivity allows for the tuning of the emission color, and an appropriate balance can lead to white-light emission, making dysprosium complexes attractive for applications in solid-state lighting. researchgate.netresearchgate.net

Table 4: Judd-Ofelt Intensity Parameters (Ωt × 10⁻²⁰ cm²) for Dy³⁺ in Various Glass Hosts

Glass HostΩ₂Ω₄Ω₆Reference
GeO₂-BaO-Ga₂O₃8.731.342.11 mdpi.com
B₂O₃-BaO-Ga₂O₃5.921.482.37 mdpi.com
Lithium Borosilicate--- researchgate.net

Note: Specific values for the lithium borosilicate glass were not provided in the abstract but the trend Ω₆ > Ω₂ > Ω₄ was noted. researchgate.net


Q & A

Basic Research Questions

Q. What methods are effective for synthesizing high-purity dysprosium chloride (DyCl₃), and how can hydrolysis be mitigated?

  • Methodology : DyCl₃ is typically synthesized by reacting dysprosium metal or dysprosium oxide (Dy₂O₃) with hydrochloric acid under controlled conditions. For example:

  • Dy metal + HCl : 2Dy+6HCl2DyCl3+3H22\text{Dy} + 6\text{HCl} \rightarrow 2\text{DyCl}_3 + 3\text{H}_2 .
  • Dy₂O₃ + HCl : Dy2O3+6HCl2DyCl3+3H2O\text{Dy}_2\text{O}_3 + 6\text{HCl} \rightarrow 2\text{DyCl}_3 + 3\text{H}_2\text{O} .
    • Critical Consideration : DyCl₃ is hygroscopic and prone to hydrolysis, forming DyOCl if heated improperly. To prevent this, synthesis should occur in anhydrous environments or under inert gas (e.g., argon). Post-synthesis storage requires desiccants or vacuum-sealed containers .

Q. What analytical techniques are essential for characterizing DyCl₃ and its derivatives?

  • Key Methods :

  • X-ray Diffraction (XRD) : Confirms crystallinity and phase purity of DyCl₃·6H₂O or anhydrous forms .
  • Thermogravimetric Analysis (TGA) : Identifies hydration states and thermal stability (e.g., detecting DyOCl formation above 200°C) .
  • UV-Vis and Fluorescence Spectroscopy : Probes electronic transitions in Dy³⁺ ions, useful for studying luminescent complexes .
    • Validation : Cross-reference data with known standards (e.g., ICDD PDF-4+ database) to avoid misinterpretation of hydrated vs. anhydrous phases .

Q. How should DyCl₃ solutions be handled to ensure experimental reproducibility?

  • Protocols :

  • Use deionized water with low chloride content to avoid unintended precipitation.
  • Standardize solution concentrations via titration or ICP-OMS, as impurities (e.g., residual HCl) can skew reactivity .
  • Document pH and temperature conditions, as Dy³⁺ speciation (e.g., DyCl2+\text{DyCl}^{2+}) varies with chloride concentration, affecting extraction efficiency .

Advanced Research Questions

Q. How can contradictory data in solvent extraction efficiency for Dy³⁺ be resolved?

  • Case Study : Discrepancies in separation factors (e.g., D2EHPA vs. PC88A extractants) may arise from pH, ionic strength, or competing ions (e.g., Nd³⁺).
  • Resolution Strategy :

  • Perform systematic parametric studies: Vary pH (1.0–3.0), extractant concentration (0.1–1.0 M), and aqueous/organic phase ratios .
  • Use modeling tools (e.g., MATLAB) to simulate extraction equilibria and validate experimental trends .
  • Cross-check with spectroscopic data (e.g., EXAFS) to confirm Dy³⁺ coordination in organic phases .

Q. What computational approaches optimize DyCl₃-based materials for magnetic or optical applications?

  • Framework :

  • Density Functional Theory (DFT) : Models electronic structure and magnetic anisotropy in Dy³⁃ complexes (e.g., predicting slow magnetization relaxation in single-molecule magnets) .
  • Molecular Dynamics (MD) : Simulates solvent interactions during nanoparticle synthesis (e.g., DyF₃ nanoparticles from DyCl₃ precursors) .
    • Validation : Compare calculated spectra (IR, UV-Vis) with experimental data to refine force fields or basis sets .

Q. How do isotopic variations in DyCl₃ affect laser spectroscopic studies?

  • Challenge : Natural dysprosium has seven isotopes (¹⁵⁶Dy–¹⁶⁴Dy), and chlorine has two (³⁵Cl, ³⁷Cl), complicating rotational-vibrational spectra .
  • Method :

  • Use high-resolution laser-induced fluorescence (LIF) to resolve isotopic shifts in electronic transitions (e.g., 0-0 and 0-1 bands at 580–620 nm).
  • Apply global fitting algorithms with linear regression to extract molecular constants (e.g., bond length, vibrational frequencies) .

Experimental Design & Data Analysis

Q. What controls are necessary when studying Dy³⁺ biointeractions in vitro?

  • Guidelines :

  • Use ultra-pure DyCl₃ (≥99.99%) to avoid confounding effects from lanthanide impurities.
  • Monitor cell viability via assays (e.g., MTT) and correlate with Dy³⁺ uptake quantified via ICP-MS .
  • Include chelating agents (e.g., EDTA) in control groups to distinguish Dy³⁺-specific effects .

Q. How can researchers address inconsistencies in DyCl₃ reactivity across published studies?

  • Root Causes : Variability in precursor purity, hydration states, or reaction atmospheres (e.g., O₂ vs. N₂).
  • Best Practices :

  • Replicate experiments using standardized reagents (e.g., Sigma-Aldrich DyCl₃·6H₂O, 99.9%) and report detailed synthesis conditions .
  • Share raw data (e.g., XRD patterns, TGA curves) in supplementary materials for cross-validation .

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